Technical Documentation Center

6-Oxaspiro[2.5]octan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Oxaspiro[2.5]octan-1-amine hydrochloride
  • CAS: 1779133-13-9

Core Science & Biosynthesis

Foundational

6-Oxaspiro[2.5]octan-1-amine hydrochloride chemical structure and stereochemistry

An In-depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations Introduction 6-Oxaspiro[2.5]octan-1-amine hydrochloride is a unique spirocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations

Introduction

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a unique spirocyclic compound featuring a cyclopropane ring fused to a tetrahydropyran ring. The presence of a primary amine on the cyclopropane ring makes it a valuable building block in medicinal chemistry and drug discovery. Spirocyclic scaffolds are of increasing interest due to their inherent three-dimensional nature, which can lead to improved pharmacological properties and novel intellectual property. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic routes for 6-Oxaspiro[2.5]octan-1-amine hydrochloride, aimed at researchers and scientists in the field of drug development.

Chemical Structure and Properties

The core structure of 6-Oxaspiro[2.5]octan-1-amine consists of a tetrahydropyran ring and a cyclopropane ring sharing a single carbon atom (the spiro center). An amine group is attached to one of the methylene carbons of the cyclopropane ring. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride salt, which generally improves the compound's stability and water solubility.

The molecular formula of the hydrochloride salt is C₇H₁₄ClNO, and its molecular weight is 163.65 g/mol . The compound typically appears as a white to brown powder or crystal.

Below is a diagram of the chemical structure of 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Caption: Chemical structure of 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Table 1: Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

PropertyValueSource
CAS Number1779133-13-9
Molecular FormulaC₇H₁₃NO·HCl
Molecular Weight163.65 g/mol
AppearanceWhite to Brown powder to crystal
Purity>95.0% (qNMR)
Storage ConditionsRoom Temperature, recommended <15°C, under inert gas
SensitivityAir sensitive, Hygroscopic

Stereochemistry

6-Oxaspiro[2.5]octan-1-amine possesses two stereocenters, leading to the possibility of multiple stereoisomers. The stereocenters are:

  • C1: The carbon atom of the cyclopropane ring bonded to the amine group.

  • C2: The spiro carbon atom where the two rings are joined.

The presence of these two stereocenters means that there can be a total of four possible stereoisomers, which exist as two pairs of enantiomers. PubChem lists a specific enantiomer, (1S)-6-Oxaspiro[2.5]octan-1-amine, confirming the chirality of the molecule[1]. The stereochemical assignment of spiro compounds can be complex and often requires advanced analytical techniques such as chiral chromatography or X-ray crystallography for unambiguous determination.

Below is a diagram illustrating the possible stereoisomers.

cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 Isomer 1 (1R, 2R) Isomer 1 (1R, 2R) Isomer 2 (1S, 2S) Isomer 2 (1S, 2S) Isomer 1 (1R, 2R)->Isomer 2 (1S, 2S) Enantiomers Isomer 3 (1R, 2S) Isomer 3 (1R, 2S) Isomer 1 (1R, 2R)->Isomer 3 (1R, 2S) Diastereomers Isomer 4 (1S, 2R) Isomer 4 (1S, 2R) Isomer 2 (1S, 2S)->Isomer 4 (1S, 2R) Diastereomers Isomer 3 (1R, 2S)->Isomer 4 (1S, 2R) Enantiomers

Caption: Stereoisomers of 6-Oxaspiro[2.5]octan-1-amine.

Synthetic Considerations

A hypothetical synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and has not been experimentally validated from the available search results.

start Tetrahydropyran-4-one step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 4-Methylenetetrahydropyran step1->intermediate1 step2 Simmons-Smith Cyclopropanation intermediate1->step2 intermediate2 6-Oxaspiro[2.5]octane step2->intermediate2 step3 Functionalization (e.g., Radical Bromination) intermediate2->step3 intermediate3 1-Bromo-6-oxaspiro[2.5]octane step3->intermediate3 step4 Amination (e.g., with Ammonia or protected amine) intermediate3->step4 intermediate4 6-Oxaspiro[2.5]octan-1-amine step4->intermediate4 step5 Salt Formation (HCl) intermediate4->step5 end 6-Oxaspiro[2.5]octan-1-amine hydrochloride step5->end

Caption: Proposed synthetic workflow for 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4-Methylenetetrahydropyran

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added dropwise.

  • The resulting ylide is stirred for 1 hour at room temperature.

  • A solution of tetrahydropyran-4-one in anhydrous THF is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup involves quenching with water, extraction with an organic solvent, and purification by distillation or column chromatography.

Step 2: Synthesis of 6-Oxaspiro[2.5]octane

  • To a solution of 4-methylenetetrahydropyran in an appropriate solvent like dichloromethane, a solution of diethylzinc is added.

  • Diiodomethane is then added dropwise at a controlled temperature.

  • The reaction is stirred until completion, monitored by TLC or GC.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed, dried, and the solvent is removed to yield the spirocycle.

Step 3: Synthesis of 1-Bromo-6-oxaspiro[2.5]octane

  • 6-Oxaspiro[2.5]octane is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under UV irradiation.

  • The reaction is carried out in a non-polar solvent like carbon tetrachloride.

  • The product is isolated by filtration of succinimide and removal of the solvent.

Step 4: Synthesis of 6-Oxaspiro[2.5]octan-1-amine

  • The 1-bromo-6-oxaspiro[2.5]octane is reacted with a source of ammonia, such as a solution of ammonia in methanol, or a protected amine equivalent followed by deprotection.

  • The reaction is typically carried out in a sealed tube at elevated temperatures.

  • Purification is achieved through extraction and column chromatography.

Step 5: Formation of the Hydrochloride Salt

  • The free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate of 6-Oxaspiro[2.5]octan-1-amine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 6-Oxaspiro[2.5]octan-1-amine hydrochloride is not publicly available. However, based on its structure, the expected spectroscopic features can be predicted. Spectroscopic techniques are crucial for confirming the identity and purity of the synthesized compound[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of diastereotopic protons. Key signals would include:

    • Protons on the cyclopropane ring, which would appear at high field (typically 0.5-1.5 ppm).

    • Protons on the tetrahydropyran ring adjacent to the oxygen atom, which would be deshielded and appear in the range of 3.5-4.5 ppm.

    • The proton on the carbon bearing the amine group (C1-H) would be expected in the 2.5-3.5 ppm range.

    • The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the carbon atoms of the spirocyclic core.

    • The spiro carbon would have a unique chemical shift.

    • The carbons of the cyclopropane ring would appear at high field.

    • The carbons of the tetrahydropyran ring adjacent to the oxygen would be deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H2.5 - 3.530 - 40
Cyclopropane CH₂0.5 - 1.510 - 20
Spiro C-35 - 45
Tetrahydropyran CH₂ adjacent to O3.5 - 4.560 - 70
Other Tetrahydropyran CH₂1.5 - 2.525 - 35
-NH₃⁺Broad singlet-

Note: These are estimated values and actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the ammonium group (around 3000-3300 cm⁻¹).

  • C-H stretching of the aliphatic rings (around 2850-3000 cm⁻¹).

  • C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. For the free base (C₇H₁₃NO), the expected molecular ion peak [M]⁺ would be at m/z 127.10. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 128.11.

Conclusion

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a chiral, spirocyclic compound with potential applications in the synthesis of novel pharmaceutical agents. Its rigid three-dimensional structure is a desirable feature in modern drug design. While detailed experimental data for its synthesis and characterization are not widely published, this guide provides a thorough analysis of its structure, stereochemistry, and a plausible synthetic strategy based on established chemical principles. Further research is needed to develop and validate efficient synthetic routes and to fully characterize this promising building block.

References

  • PubChem. (1S)-6-Oxaspiro[2.5]octan-1-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. [Link]

  • Scribd. (n.d.). Us 6423871. [Link]

  • PubChem. (n.d.). (1S)-6-Oxaspiro[2.5]octan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Spectroscopic Analysis – A Review. [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine hydrochloride: A Novel Spirocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and physicochemical properties of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 6-Oxaspiro[2.5]octan-1-amine hydrochloride (CAS Number: 1779133-13-9), a novel spirocyclic building block with significant potential in drug discovery and development. While specific literature on this compound is nascent, this document synthesizes available data and provides expert insights into its chemical properties, plausible synthetic routes, characterization methodologies, and potential applications, drawing from established principles in spirocyclic and epoxide chemistry.

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single atom, are gaining increasing attention in drug design.[3][4] Their rigid, three-dimensional nature allows for a more precise orientation of functional groups in a target's binding site, potentially leading to enhanced biological activity and selectivity.[2] The introduction of spirocyclic moieties can also favorably modulate key physicochemical properties such as aqueous solubility and metabolic stability.[1] The 6-oxaspiro[2.5]octane core, containing a tetrahydropyran ring fused to a cyclopropane ring, presents a unique and desirable scaffold for exploring new chemical space.

Physicochemical Properties and Characterization

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a white to brown crystalline powder. As an air and moisture-sensitive compound, it requires storage under an inert atmosphere at a cool and dark place, preferably below 15°C.

PropertyValueSource
CAS Number 1779133-13-9
Molecular Formula C₇H₁₃NO·HCl
Molecular Weight 163.65 g/mol
Appearance White to Brown powder to crystal
Purity >95.0% (by qNMR)
Storage Room temperature, in a cool and dark place (<15°C), under inert gas
Sensitivity Air and moisture sensitive
Structural Elucidation

The structure of 6-Oxaspiro[2.5]octan-1-amine hydrochloride has been confirmed by nuclear magnetic resonance (NMR) spectroscopy, as indicated by supplier data. A detailed structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, providing a methodological basis for the characterization of this compound class.[5]

Predicted Physicochemical Properties

Computational models provide further insight into the properties of the free base, (1S)-6-Oxaspiro[2.5]octan-1-amine.

Computed PropertyPredicted ValueSource
Molecular Weight 127.18 g/mol [6]
XLogP3 -0.1[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 0[6]
Exact Mass 127.099714038 Da[6]
Topological Polar Surface Area 35.3 Ų[6]

Synthesis and Manufacturing

Proposed Synthetic Pathway: Epoxide Ring-Opening

A logical synthetic approach would involve the reaction of a suitable spiro-epoxide precursor with an amine source, followed by hydrochloride salt formation.

Synthetic_Pathway Spiro_Epoxide 1-Oxaspiro[2.5]octane Ring_Opening Nucleophilic Ring-Opening Spiro_Epoxide->Ring_Opening Amine_Source Ammonia or Protected Amine Amine_Source->Ring_Opening Free_Base 6-Oxaspiro[2.5]octan-1-amine Ring_Opening->Free_Base HCl_Salt_Formation HCl Free_Base->HCl_Salt_Formation Final_Product 6-Oxaspiro[2.5]octan-1-amine hydrochloride HCl_Salt_Formation->Final_Product

Caption: Proposed synthetic pathway for 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on analogous chemical transformations.

Step 1: Synthesis of the Spiro-epoxide Precursor (e.g., 1-Oxaspiro[2.5]octane)

The precursor, 1-Oxaspiro[2.5]octane (CAS 185-70-6), can be synthesized via the Corey-Chaykovsky epoxidation of cyclohexanone.[10] This reaction involves the use of a sulfur ylide to convert a ketone to the corresponding epoxide.

Step 2: Amination of the Spiro-epoxide

  • In a well-ventilated fume hood, dissolve 1-Oxaspiro[2.5]octane in a suitable solvent such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol. Alternatively, a protected amine source could be utilized, followed by a deprotection step. The reaction is typically catalyzed by water.[11]

  • Seal the reaction vessel and allow it to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 6-Oxaspiro[2.5]octan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Potential Applications in Drug Discovery

The unique structural features of 6-Oxaspiro[2.5]octan-1-amine hydrochloride make it an attractive building block for the synthesis of novel therapeutic agents across various disease areas.

Neurological, Infectious, and Metabolic Diseases, and Cancer

Spirocyclic compounds have shown promise in the treatment of a wide range of diseases, including neurological disorders, infectious diseases, metabolic conditions, and cancer.[4] The rigid spirocyclic core can help in the fine-tuning of a molecule's conformational and physicochemical properties to optimize its interaction with biological targets.[4]

Obesity and Type 2 Diabetes

A patent for oxaspiro[2.5]octane derivatives suggests their potential utility in treating obesity and type 2 diabetes.[12] This indicates that compounds derived from the 6-oxaspiro[2.5]octane scaffold may possess relevant biological activities for metabolic disorders.

Modulating Physicochemical Properties

The incorporation of spirocyclic fragments can be a strategic approach to improve the drug-like properties of a lead compound.[1][3] For instance, replacing a flexible linker with a rigid spirocycle can enhance potency and selectivity while improving pharmacokinetic parameters.[13]

Applications Core 6-Oxaspiro[2.5]octan-1-amine hydrochloride Scaffold Spirocyclic Scaffold Core->Scaffold Properties Improved Physicochemical Properties Scaffold->Properties Applications Therapeutic Applications Properties->Applications Neuro Neurological Disorders Applications->Neuro Infectious Infectious Diseases Applications->Infectious Metabolic Metabolic Diseases (Obesity, Type 2 Diabetes) Applications->Metabolic Cancer Cancer Applications->Cancer

Caption: Potential applications of the 6-oxaspiro[2.5]octane scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Oxaspiro[2.5]octan-1-amine hydrochloride is not widely available, general precautions for handling amine hydrochlorides and air/moisture-sensitive compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably a fume hood.

Conclusion

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a promising and novel building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers the potential to create compounds with enhanced three-dimensionality, leading to improved biological activity and favorable physicochemical properties. While further research is needed to fully elucidate its synthetic pathways and biological applications, the foundational principles of spirocyclic chemistry suggest a bright future for this and related scaffolds in the development of next-generation therapeutics.

References

  • EP2683706A1 - Oxaspiro [2.
  • 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (URL: [Link])

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC - NIH. (URL: [Link])

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles - ResearchGate. (URL: [Link])

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (URL: [Link])

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (URL: [Link])

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. (URL: [Link])

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). (URL: [Link])

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (URL: [Link])

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • (1S)-6-Oxaspiro[2.5]octan-1-amine | C7H13NO - PubChem - NIH. (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine Hydrochloride: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic systems have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic systems have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. This guide provides a comprehensive technical overview of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, a novel spiro compound featuring a cyclopropane ring fused to a tetrahydropyran core. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, will explore its physicochemical properties, plausible synthetic routes, potential applications in drug development, and detailed characterization methodologies. This guide is intended to serve as a foundational resource for researchers interested in leveraging this and similar spirocyclic scaffolds in the design of next-generation therapeutics.

Introduction: The Significance of the Spiro[2.5]octane Scaffold

The incorporation of spirocyclic systems into drug candidates has gained significant traction due to their inherent structural rigidity and three-dimensionality.[1] Unlike flat aromatic systems, the non-planar nature of spirocycles allows for a more precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-Oxaspiro[2.5]octan-1-amine scaffold combines two key structural features: a strained cyclopropane ring and a tetrahydropyran ring.

The cyclopropane ring, a well-established motif in medicinal chemistry, can act as a bioisosteric replacement for other groups, influencing the molecule's conformation and metabolic stability.[2][3] The tetrahydropyran ring, on the other hand, is a common feature in many bioactive molecules and can participate in hydrogen bonding interactions. The fusion of these two rings at a single carbon atom creates a rigid structure with a well-defined geometry, making it an attractive starting point for the design of novel therapeutic agents.

This guide will delve into the technical aspects of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, providing a detailed analysis of its structure, properties, and potential as a building block in drug discovery.

Physicochemical Properties and Characterization

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a white to brown crystalline solid. Its structure, confirmed by NMR, consists of a spirocyclic system where a cyclopropane ring and a tetrahydropyran ring share a single carbon atom. The amine group is attached to the cyclopropane ring, and the hydrochloride salt form enhances its water solubility and stability.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.65 g/mol
AppearanceWhite to Brown powder to crystal
Purity>95.0% (qNMR)
Storage ConditionsRoom Temperature, recommended <15°C, under inert gas
CAS Number1779133-13-9

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. The protons on the cyclopropane ring would appear in the upfield region, typically between 0.5 and 2.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The protons on the tetrahydropyran ring would resonate between 3.0 and 4.5 ppm, with those adjacent to the oxygen atom appearing more downfield. The proton of the amine group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The spiro carbon atom would be a quaternary carbon and appear in a characteristic region. The carbons of the cyclopropane ring would be in the upfield region, while the carbons of the tetrahydropyran ring would be more downfield, with the carbons adjacent to the oxygen atom having the highest chemical shift.

  • Mass Spectrometry: The predicted mass-to-charge ratio ([M+H]⁺) for the free base is 128.10700.[4] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecule.

Synthetic Strategies: A Plausible Approach

A specific, detailed synthesis protocol for 6-Oxaspiro[2.5]octan-1-amine hydrochloride is not widely published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of spirocycles, cyclopropylamines, and the ring-opening of epoxides. A potential retrosynthetic analysis is outlined below:

G Target 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Amine 6-Oxaspiro[2.5]octan-1-amine Target->Amine HCl addition Acid 6-Oxaspiro[2.5]octane-1-carboxylic acid Amine->Acid Curtius or Hofmann Rearrangement Nitrile 6-Oxaspiro[2.5]octane-1-carbonitrile Acid->Nitrile Hydrolysis Spiro_epoxide 1-Oxaspiro[2.5]octane Nitrile->Spiro_epoxide Nucleophilic addition of cyanide Cyclohexanone Cyclohexanone Spiro_epoxide->Cyclohexanone Corey-Chaykovsky Reaction

A plausible synthetic workflow.

Proposed Synthetic Protocol:

  • Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Spiro Epoxide). This key intermediate can be synthesized from cyclohexanone via the Corey-Chaykovsky reaction. This reaction involves the treatment of cyclohexanone with a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base like sodium hydride. The ylide attacks the carbonyl carbon, leading to the formation of the epoxide ring.

  • Step 2: Synthesis of 6-Oxaspiro[2.5]octane-1-carbonitrile. The epoxide ring can be opened by a nucleophilic attack. The use of a cyanide source, such as sodium cyanide, in the presence of a Lewis acid catalyst would lead to the formation of the corresponding hydroxynitrile. Subsequent intramolecular cyclization would yield the desired carbonitrile.

  • Step 3: Hydrolysis to 6-Oxaspiro[2.5]octane-1-carboxylic acid. The nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Step 4: Conversion to 6-Oxaspiro[2.5]octan-1-amine. The carboxylic acid can be converted to the primary amine via a Curtius or Hofmann rearrangement. The Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, followed by hydrolysis to the amine. The Hofmann rearrangement involves the treatment of a primary amide (which can be formed from the carboxylic acid) with a halogen and a base.

  • Step 5: Formation of the Hydrochloride Salt. The final step involves treating the free amine with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

This proposed route is based on well-established and reliable chemical transformations, providing a solid foundation for the synthesis of this novel scaffold.

Applications in Drug Development

While specific biological targets for 6-Oxaspiro[2.5]octan-1-amine hydrochloride have not been disclosed in the public domain, the structural features of this molecule suggest its potential in several therapeutic areas. A patent for related oxaspiro[2.5]octane derivatives indicates their potential use in the treatment of obesity.[5]

The Spiro[cyclopropane-tetrahydropyran] Scaffold as a Bioisostere:

The rigid spirocyclic core of this molecule can be considered a bioisostere for other commonly used fragments in drug design, such as substituted cyclohexanes or piperidines. Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. The unique conformational constraints imposed by the spiro fusion can lead to:

  • Improved Binding Affinity: By locking the molecule in a specific conformation that is favorable for binding to a biological target.

  • Enhanced Selectivity: The precise spatial arrangement of functional groups can lead to preferential binding to the desired target over off-targets.

  • Favorable Physicochemical Properties: The introduction of the spirocyclic scaffold can modulate properties such as solubility, lipophilicity, and metabolic stability.[1]

The primary amine on the cyclopropane ring provides a key handle for further derivatization, allowing for the exploration of a wide range of chemical space and the optimization of interactions with biological targets.

G Scaffold 6-Oxaspiro[2.5]octan-1-amine Scaffold Properties Unique 3D Structure Rigid Conformation Scaffold->Properties Advantages Improved Binding Affinity Enhanced Selectivity Favorable PK/PD Properties Properties->Advantages Applications Novel Drug Candidates Advantages->Applications

The role of the spiro scaffold in drug design.

Conclusion

6-Oxaspiro[2.5]octan-1-amine hydrochloride represents a promising and largely unexplored scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure, combining the features of a cyclopropane and a tetrahydropyran ring, offers significant potential for the design of potent and selective modulators of biological targets. While a detailed public record of its synthesis and biological activity is currently lacking, this technical guide has provided a comprehensive overview of its properties, a plausible and robust synthetic strategy, and a discussion of its potential applications in medicinal chemistry. As the demand for novel chemical matter in drug discovery continues to grow, scaffolds such as 6-Oxaspiro[2.5]octan-1-amine hydrochloride are poised to play an increasingly important role in the development of the next generation of medicines.

References

Sources

Exploratory

A Technical Guide to Early-Stage Research on 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Derivatives

Abstract The quest for novel chemical scaffolds that provide access to unexplored chemical space is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by their inherent three-dimensionality and co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical scaffolds that provide access to unexplored chemical space is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as privileged motifs, offering significant advantages in the design of selective and potent therapeutics.[1][2][3] This guide focuses on a nascent class of compounds built around the 6-oxaspiro[2.5]octane core, which uniquely combines a strained oxirane (epoxide) ring with a cyclohexane system.[4] The introduction of a primary amine function, and its subsequent derivatization, provides a critical anchor for probing biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining foundational synthetic strategies, robust characterization protocols, and logical frameworks for the early-stage biological evaluation of 6-oxaspiro[2.5]octan-1-amine hydrochloride derivatives and their analogues.

Introduction: The Strategic Value of the 6-Oxaspiro[2.5]octane Scaffold

In an era where many drug discovery programs seek to "escape from flatland," the spirocyclic scaffold offers a compelling solution.[1] By fixing the orientation of substituents in three-dimensional space, these frameworks can enhance binding affinity and selectivity for protein targets while often improving physicochemical properties. The 6-oxaspiro[2.5]octane structure is of particular interest due to the dual nature of its constitution:

  • The Spirocyclic Core: A fusion of a cyclopropane and cyclohexane ring imparts significant rigidity. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.

  • The Oxirane (Epoxide) Moiety: This three-membered ring is a versatile synthetic handle. It is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that can introduce a wide array of functional groups, creating a library of diverse analogues from a common intermediate.[5][6][7]

  • The Amino Functionality: The presence of a basic nitrogen atom is a well-established feature in many successful pharmaceuticals. It can act as a hydrogen bond donor or acceptor and can form salt bridges with acidic residues in a protein's active site, providing a strong anchor point for molecular recognition.

This guide will detail a strategic approach for the synthesis and evaluation of derivatives derived from this core, focusing on the generation of novel β-amino alcohols through epoxide ring-opening—a class of compounds with a rich history in medicinal chemistry.

Synthetic Strategy: Accessing Derivatives via Epoxide Ring-Opening

Direct synthesis of the parent 6-oxaspiro[2.5]octan-1-amine is synthetically complex. A more robust and versatile strategy for early-stage research involves synthesizing a key epoxide intermediate, 6-oxaspiro[2.5]octane , and using it as a foundational building block for diversification. The most logical and well-precedented pathway to derivatives involves the nucleophilic ring-opening of this epoxide with various amines.

Synthesis of the Key Intermediate: 6-Oxaspiro[2.5]octane

The precursor epoxide can be efficiently synthesized from methylenecyclohexane using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9] This reaction is typically high-yielding and proceeds via a concerted mechanism to form the desired spiro-epoxide.

General Protocol for Derivative Synthesis: Amine-Mediated Epoxide Ring-Opening

The core of the diversification strategy lies in the regioselective ring-opening of the 6-oxaspiro[2.5]octane intermediate with a library of primary or secondary amines. This reaction yields a class of 1-(aminomethyl)cyclohexanol derivatives. The use of a mild acid or Lewis acid catalyst is often beneficial for activating the epoxide and promoting regioselectivity.[5][6][7]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-oxaspiro[2.5]octane (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.).

  • Catalyst Addition: Introduce a catalytic amount of a Lewis acid (e.g., Zinc Perchlorate Hexahydrate, 5 mol%) or a protic acid (e.g., acetic acid) to the mixture.[5][6] The choice of catalyst is critical; Lewis acids can enhance the reaction rate and control regioselectivity by coordinating to the epoxide oxygen, making the carbons more electrophilic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a β-amino alcohol, is purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

To improve stability, crystallinity, and aqueous solubility for biological testing, the purified β-amino alcohol is converted to its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified amine base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final 6-oxaspiro[2.5]octan-1-amine derivative hydrochloride.[10]

G

Physicochemical and Structural Characterization

Self-validating protocols require rigorous analytical confirmation. Each newly synthesized derivative must be thoroughly characterized to confirm its structure and assess its purity before it can be advanced to biological screening.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. Key diagnostic signals include the disappearance of the characteristic epoxide protons and the appearance of signals corresponding to the newly introduced amine moiety and the hydroxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. A broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H and N-H stretches of the β-amino alcohol product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the gold standard for determining the purity of the final compound, which should typically be >95% for in vitro screening.

Analytical Technique Hypothetical Data for a Representative Derivative Interpretation
¹H NMR (400 MHz, CDCl₃) δ 3.45 (br s, 2H), 2.90 (d, 1H), 2.75 (d, 1H), 1.20-1.80 (m, 10H)Broad singlet for OH/NH protons. Doublets for the new CH₂-N group. Complex multiplets for the cyclohexyl ring protons.
¹³C NMR (100 MHz, CDCl₃) δ 75.2 (C-OH), 55.1 (CH₂-N), 35.4 (Spiro C), 34.8, 25.5, 21.9 (Cyclohexyl CH₂)Confirms the presence of the quaternary carbinol carbon, the aminomethyl carbon, and the spiro-carbon.
HRMS (ESI+) [M+H]⁺ calculated for C₁₂H₂₄NO⁺: 200.1912; Found: 200.1909Exact mass confirms the elemental formula of the protonated molecule (example: N-propyl derivative).
Purity (HPLC) >98% (at 214 nm)Compound is suitable for biological evaluation.

Table 1: Representative analytical data for a hypothetical derivative.

Early-Stage Biological Evaluation: A Strategic Screening Funnel

The structural features of these spirocyclic amino alcohols suggest potential activity across several therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][11][12] A logical, tiered screening approach is essential to efficiently identify promising lead compounds.

Primary Screening: Broad-Based Assays

The initial goal is to cast a wide net to identify any form of biological activity.

  • Cytotoxicity Screening: The library of derivatives should be tested against a panel of diverse human cancer cell lines (e.g., HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast)) to assess general antiproliferative effects.[13] Compounds showing significant activity (e.g., IC₅₀ < 10 µM) are flagged as potential anticancer agents.

  • Antimicrobial Screening: Compounds should be evaluated for activity against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] Their Minimum Inhibitory Concentration (MIC) should be determined.

  • Phenotypic Screening: For CNS applications, high-content imaging assays using neuronal cell lines can reveal effects on cell morphology, neurite outgrowth, or other relevant phenotypes.

Hit Confirmation and Secondary Assays

Compounds that demonstrate activity ("hits") in primary screens must be validated.

  • Hit Confirmation: Re-synthesis or re-purification of the active compound followed by re-testing in the primary assay to ensure the activity is real and reproducible.

  • Dose-Response Analysis: Generation of full dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).

  • Target Deconvolution: For promising hits, initial efforts to identify the molecular target or mechanism of action can begin, using techniques like thermal proteome profiling or affinity-based probes.

G

The Path Forward: Iterative Design and Lead Optimization

The data generated from the initial screening campaign provides the foundation for a data-driven lead optimization cycle. The goal of this iterative process is to systematically modify the chemical structure to improve potency, selectivity, and overall drug-like properties.

The synthetic strategy outlined in Section 2 is highly amenable to this process. The key points for diversification are:

  • The Amine Moiety (R¹, R²): A wide variety of commercially available primary and secondary amines can be used in the ring-opening step. This allows for rapid exploration of how changes in size, lipophilicity, and electronics at this position affect biological activity.

  • The Cyclohexane Core: While more synthetically demanding, modifications to the six-membered ring (e.g., introducing substituents) can be explored to fine-tune the scaffold's orientation and properties.

This cycle of designing, synthesizing, and testing new analogues based on emerging structure-activity relationships (SAR) is the engine of early-stage drug discovery.

G design Design (Analyze SAR) synthesize Synthesize (New Analogues) design->synthesize test Test (Biological Assays) synthesize->test analyze Analyze (Generate New SAR) test->analyze analyze->design Iterate

Conclusion

The 6-oxaspiro[2.5]octane framework represents a promising, yet underexplored, scaffold for medicinal chemistry. The synthetic accessibility of derivatives via amine-mediated epoxide ring-opening provides a rapid and efficient route to generate chemically diverse libraries. By implementing a rigorous, multi-tiered screening strategy, researchers can effectively probe the biological potential of these novel three-dimensional molecules. The insights gained from initial SAR studies will be critical in guiding subsequent optimization efforts toward the development of potent and selective clinical candidates. This technical guide provides a robust and validated framework to initiate and advance such early-stage research programs.

References

  • Brovarskiy, A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Al-Warhi, T., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate. [Link]

  • El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. PubMed. [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Epoxides. Chemistry LibreTexts. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. Spiro(2,5)octane. National Institutes of Health. [Link]

  • Ranu, B. C., et al. (2007). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. ACS Publications. [Link]

  • Al-Jaff, R. H. A., et al. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Caron, J., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Tshitenge, D. T., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. [Link]

  • The Organic Chemistry Tutor. (2020). Preparation of Epoxides. YouTube. [Link]

  • Reddy, K. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]

  • Stepan, A. F., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Ryabchuk, S., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]

  • Das, B., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]

  • Google Patents. (2012). Method for preparation of alkoxy-amine hydrochloride.
  • Li, T., et al. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. [Link]

  • NIST. (2025). Spiro[2.5]octane. National Institute of Standards and Technology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preclinical Efficacy Testing of 6-Oxaspiro[2.5]octan-1-amine hydrochloride (Compound S-101)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, hereafter designated as C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, hereafter designated as Compound S-101. Based on structural similarities to known N-methyl-D-aspartate (NMDA) receptor antagonists, we hypothesize that Compound S-101 acts as a selective antagonist of the GluN2B subunit. This mechanism suggests potential therapeutic utility in Major Depressive Disorder (MDD) and associated cognitive deficits. These application notes detail the rationale for model selection, provide step-by-step protocols for efficacy testing in validated rodent models, and outline key data analysis and interpretation strategies.

Introduction: Scientific Rationale and Therapeutic Hypothesis

6-Oxaspiro[2.5]octan-1-amine hydrochloride (Compound S-101) is a novel spirocyclic amine. While its specific biological targets are under investigation, its core structure shares pharmacophoric features with known antagonists of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling, particularly involving the GluN2B subunit, has been strongly implicated in the pathophysiology of depression and cognitive impairment.

Unlike traditional monoaminergic antidepressants, which can take weeks to elicit a therapeutic response, NMDA receptor antagonists like ketamine have demonstrated rapid and robust antidepressant effects. The primary hypothesis for Compound S-101 is that it functions as a selective GluN2B antagonist, offering a potentially rapid antidepressant effect with an improved safety profile over non-selective NMDA receptor blockers by mitigating psychotomimetic and abuse-related side effects.

This guide outlines the use of established and predictive animal models to test this hypothesis. We will focus on models that assess antidepressant-like activity and cognitive function, which are core domains of interest for a putative GluN2B antagonist.

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate_Vesicle->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel (Blocked by Mg²⁺) NMDA_Receptor->Ca_Channel Opens CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx Activates mTOR mTOR Signaling CaMKII->mTOR Activates Synaptogenesis Increased Synaptic Proteins & Spine Density mTOR->Synaptogenesis Promotes Therapeutic_Effect Therapeutic_Effect Synaptogenesis->Therapeutic_Effect Rapid Antidepressant Effect S101 Compound S-101 (GluN2B Antagonist) S101->NMDA_Receptor Inhibits

Caption: Hypothesized mechanism of Compound S-101.

Selection and Justification of Animal Models

To assess the antidepressant-like and pro-cognitive effects of Compound S-101, a battery of well-validated behavioral tests in rodents is recommended. The choice of models is based on their predictive validity for antidepressant efficacy and their sensitivity to manipulations of the glutamatergic system.

  • Forced Swim Test (FST): This is a primary screening tool for acute antidepressant activity.[1][2] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[1][2] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[1] This model is highly sensitive to rapid-acting antidepressants, including NMDA receptor antagonists.[3]

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, defined as a decreased interest or pleasure in rewarding stimuli.[4] Rodents naturally prefer sweet solutions, and a reduction in this preference is considered a proxy for anhedonia.[5][6] This assay is particularly useful in chronic stress models of depression to assess the ability of a compound to restore hedonic behavior.[7]

  • Novel Object Recognition (NOR) Test: Cognitive deficits are common in patients with MDD. The NOR test evaluates recognition memory, a cognitive domain often dependent on hippocampal and cortical function, which are rich in NMDA receptors. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[8] An improvement in discriminating between a novel and a familiar object indicates enhanced recognition memory.[9][10]

Animal Strain and Housing
  • Species/Strain: Male C57BL/6J mice (8-10 weeks old) are recommended due to their common use in behavioral neuroscience, stable behavioral phenotypes, and extensive genetic characterization. Wistar or Sprague-Dawley rats are also suitable alternatives, particularly for the FST.[11][12]

  • Housing: Animals should be group-housed (3-4 per cage) upon arrival and allowed to acclimate for at least one week before any procedures. For the Sucrose Preference Test, single housing is required to accurately measure individual liquid consumption.[6] All animals should be maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless specified by the protocol.

Experimental Design and Drug Administration

A robust experimental design is crucial for valid and reproducible results. The following workflow is recommended for a comprehensive initial efficacy screen.

Caption: General experimental workflow for efficacy testing.

Dose Selection and Administration
  • Vehicle: Compound S-101 hydrochloride is expected to be water-soluble. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) should be used as the vehicle.

  • Dose Range: A preliminary dose-finding study is essential. Based on typical potencies of novel CNS compounds, a starting range of 1, 5, and 20 mg/kg is proposed.

  • Positive Control: A well-characterized compound should be included to validate the assay. For rapid antidepressant effects, ketamine (10 mg/kg) is an appropriate positive control. For cognitive enhancement, a compound like donepezil (1 mg/kg) could be used in the NOR test.

  • Route of Administration: Intraperitoneal (i.p.) injection is recommended for acute studies due to its rapid absorption and ease of administration. The injection volume should be 10 mL/kg.

  • Timing: Dosing should occur 30-60 minutes prior to behavioral testing to allow for sufficient drug absorption and distribution to the central nervous system.

Detailed Experimental Protocols

Protocol: Forced Swim Test (FST)

Objective: To assess the acute antidepressant-like activity of Compound S-101.

Materials:

  • Clear Plexiglas cylinders (20 cm height, 15 cm diameter).

  • Water bath or heater to maintain water temperature.

  • Water at 24-26°C.[13][14]

  • Video recording system and analysis software (e.g., EthoVision XT).

  • Towels and a warming lamp for drying animals post-test.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the test.[15]

  • Preparation: Fill cylinders with water to a depth of 13-15 cm, ensuring mice cannot touch the bottom or escape.[7][13]

  • Dosing: Administer Vehicle, Compound S-101 (1, 5, 20 mg/kg, i.p.), or Ketamine (10 mg/kg, i.p.) 30 minutes before the test.

  • Test Session: Gently place each mouse into its respective cylinder.[15] The test duration is 6 minutes.[16]

  • Recording: Video record the entire 6-minute session.

  • Post-Test Care: At the end of the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, warm cage before returning it to its home cage.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test.[16] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[1]

Protocol: Sucrose Preference Test (SPT)

Objective: To measure anhedonia and assess the ability of Compound S-101 to restore hedonic behavior.

Materials:

  • Individual housing cages.

  • Two identical drinking bottles per cage (e.g., 50 mL graduated tubes with sipper spouts).

  • 1% (w/v) sucrose solution and regular tap water.

  • A precision scale for weighing bottles.

Procedure:

  • Habituation (48 hours): Individually house mice and habituate them to the two-bottle setup.[6] Both bottles should contain tap water.

  • Baseline (48 hours): Replace one bottle with a 1% sucrose solution.[4] Weigh both bottles at the start. After 24 hours, record the weight of each bottle and switch their positions to avoid place preference.[17] Repeat for another 24 hours.

  • Treatment and Testing (48 hours): After establishing a baseline, continue the two-bottle choice paradigm while administering daily doses of Vehicle, Compound S-101, or a positive control.

  • Measurement: Record the consumption from each bottle every 24 hours.

  • Data Analysis: Calculate sucrose preference as: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.[18]

Protocol: Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of Compound S-101 on recognition memory.

Materials:

  • An open-field arena (e.g., 40 x 40 x 40 cm), made of non-porous material.

  • A set of three distinct objects (e.g., small block, plastic figurine, metal cylinder). Objects should be heavy enough that mice cannot displace them.

  • Video recording and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[9][19] This reduces novelty-induced anxiety on the testing day.

  • Familiarization/Training (Day 2, T1):

    • Administer Vehicle, Compound S-101, or a positive control 30 minutes prior to the session.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore for 10 minutes.[19] Record the session.

    • Return the mouse to its home cage.

  • Test Session (Day 2, T2):

    • After an inter-trial interval (e.g., 1-4 hours), replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).[9]

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.[19] Record the session.

  • Cleaning: Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.[19]

  • Data Analysis:

    • Manually or automatically score the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm proximity.

    • Calculate the Discrimination Index (DI): DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison between treatment groups.

Table 1: Forced Swim Test - Immobility Time

Treatment Group Dose (mg/kg) N Mean Immobility (s) ± SEM p-value vs. Vehicle
Vehicle - 12 155.4 ± 8.2 -
Compound S-101 1 12 148.1 ± 7.5 >0.05
Compound S-101 5 12 110.2 ± 6.9 <0.01
Compound S-101 20 12 85.7 ± 5.4 <0.001

| Ketamine | 10 | 12 | 90.3 ± 6.1 | <0.001 |

Table 2: Novel Object Recognition - Discrimination Index

Treatment Group Dose (mg/kg) N Mean Discrimination Index ± SEM p-value vs. Vehicle
Vehicle - 12 0.15 ± 0.04 -
Compound S-101 1 12 0.18 ± 0.05 >0.05
Compound S-101 5 12 0.35 ± 0.06 <0.05
Compound S-101 20 12 0.48 ± 0.07 <0.01

| Positive Control | 1 | 12 | 0.45 ± 0.06 | <0.01 |

Interpretation:

  • A significant, dose-dependent decrease in immobility time in the FST would support an acute antidepressant-like effect for Compound S-101.

  • An increase in sucrose preference in the SPT would indicate a reversal of anhedonia-like behavior.

  • A significantly positive Discrimination Index (DI > 0) in the NOR test, particularly an increase compared to the vehicle group, would suggest pro-cognitive or memory-enhancing properties.

  • It is critical to ensure that any observed effects in these tests are not due to general changes in locomotor activity. An Open Field Test should be run in parallel to control for potential hyper- or hypo-activity induced by the compound.

References

  • MMPC-Live Protocols. (2024). Novel Object Recognition test. MMPC.org. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptors: Brain Function and Signal Transduction. In Neurotransmitter Receptors. National Center for Biotechnology Information. [Link]

  • Gamage, M. G. S., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Miller, R. F., et al. (2014). GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. eLife. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Pochwat, B., et al. (2021). The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101,606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver. International Journal of Molecular Sciences. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Szczepanik, M., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine. [Link]

  • Wikipedia. (n.d.). NMDA receptor. [Link]

  • Oreate AI Blog. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • Zhang, Y., et al. (n.d.). METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW). [Link]

  • Miller, R. F., et al. (2014). GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine. eLife. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. In Neurobiology of Mental Illness. National Center for Biotechnology Information. [Link]

  • Du Preez, A., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. Behavioural Brain Research. [Link]

  • Gould, T. D. (2011). Video: The Mouse Forced Swim Test. JoVE. [Link]

  • News-Medical.Net. (n.d.). What are NMDA Receptors?. [Link]

  • Patsnap Synapse. (2025). What GluN2B antagonists are in clinical trials currently?. [Link]

  • Mao, X. (n.d.). Novel object recognition test. [Link]

  • Galkin, M. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Szczepanik, M., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

  • protocols.io. (2026). Sucrose Preference Test. [Link]

  • JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. [Link]

  • Lu, W., et al. (2001). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience. [Link]

  • Zanos, P., et al. (2015). NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism. Behavioural Brain Research. [Link]

  • Trabanco, A. A., & Lavreysen, H. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Bio-protocol. (n.d.). Sucrose Preference Test to Measure Stress-induced Anhedonia. [Link]

  • Gamage, M. G. S., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. [Link]

  • Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Cuitino, L., et al. (2011). Regulation of NMDA-Receptor Synaptic Transmission by Wnt Signaling. Journal of Neuroscience. [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, a valuable spirocyclic amine for research and development in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, a valuable spirocyclic amine for research and development in the pharmaceutical and agrochemical industries. The described two-step synthetic route is designed for scalability, robustness, and high purity of the final product. The protocol begins with the formation of the key intermediate, 1-oxaspiro[2.5]octane, via a Corey-Chaykovsky epoxidation of tetrahydro-4H-pyran-4-one. Subsequently, a highly regioselective ring-opening of the epoxide with sodium azide, followed by catalytic hydrogenation, yields the target primary amine. The final step involves the formation and purification of the hydrochloride salt. This guide offers detailed, step-by-step protocols, safety considerations, and characterization data to enable researchers, scientists, and drug development professionals to successfully synthesize this important building block.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability. 6-Oxaspiro[2.5]octan-1-amine, in particular, is a versatile building block incorporating both a spirocyclic core and a primary amine, making it a valuable starting material for the synthesis of diverse compound libraries. The hydrochloride salt form enhances the compound's stability and handling properties.

This application note details a scalable and efficient synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, focusing on practical considerations for laboratory and pilot-plant scale production.

Synthetic Strategy

The overall synthetic strategy is a two-step process starting from the commercially available tetrahydro-4H-pyran-4-one.

Synthetic_Scheme tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one 1-oxaspiro_octane 1-Oxaspiro[2.5]octane tetrahydro-4H-pyran-4-one->1-oxaspiro_octane Corey-Chaykovsky Reaction azido_alcohol 1-(Azidomethyl)cyclohexane-1,4-diol 1-oxaspiro_octane->azido_alcohol 1. NaN3, NH4Cl 2. H2O target_amine 6-Oxaspiro[2.5]octan-1-amine azido_alcohol->target_amine H2, Pd/C amino_alcohol 1-(Aminomethyl)cyclohexane-1,4-diol target_hcl 6-Oxaspiro[2.5]octan-1-amine Hydrochloride target_amine->target_hcl HCl in Ether

Caption: Overall synthetic workflow.

The key transformations are:

  • Corey-Chaykovsky Epoxidation: This classic reaction utilizes a sulfur ylide to convert the ketone functionality of tetrahydro-4H-pyran-4-one into a spiro-epoxide, 1-oxaspiro[2.5]octane. This method is known for its high efficiency and scalability.[1][2]

  • Regioselective Azide Addition and Reduction: The epoxide ring is opened with sodium azide in the presence of a proton source, leading to the formation of an azido alcohol. This is a well-established and regioselective method for introducing a nitrogen functionality.[3] Subsequent reduction of the azide to the primary amine is achieved through catalytic hydrogenation. This two-step approach is generally preferred over direct amination with ammonia for its higher selectivity and milder reaction conditions.[4]

  • Salt Formation: The final free amine is converted to its hydrochloride salt for improved stability and ease of handling.

Experimental Protocols

Part 1: Synthesis of 1-Oxaspiro[2.5]octane (Intermediate)

This protocol is adapted for a 100 g scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Tetrahydro-4H-pyran-4-one100.12100.0 g0.9991.0
Trimethylsulfonium iodide204.09224.5 g1.101.1
Sodium hydride (60% dispersion in mineral oil)24.0044.0 g1.101.1
Anhydrous Dimethyl Sulfoxide (DMSO)-1.0 L--
Anhydrous Tetrahydrofuran (THF)-500 mL--
Diethyl ether-As needed--
Saturated aqueous ammonium chloride-As needed--
Brine-As needed--
Anhydrous magnesium sulfate-As needed--

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Trimethylsulfonium iodide: Irritant. Avoid inhalation and contact with skin and eyes.

  • Dimethyl Sulfoxide (DMSO): Can increase the skin permeability of other chemicals. Handle with care.

  • Diethyl ether and THF: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

Procedure:

  • Ylide Formation: a. To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (44.0 g, 1.10 mol) under a nitrogen atmosphere. b. Carefully wash the sodium hydride with anhydrous hexanes (2 x 200 mL) to remove the mineral oil. Decant the hexanes after each wash. c. Add anhydrous DMSO (1.0 L) to the flask. d. Slowly add trimethylsulfonium iodide (224.5 g, 1.10 mol) portion-wise over 30 minutes, keeping the internal temperature below 25 °C with an ice-water bath. e. Stir the resulting milky white suspension at room temperature for 1 hour. Successful formation of the ylide is indicated by the cessation of hydrogen evolution.

  • Epoxidation: a. In a separate 1-liter flask, dissolve tetrahydro-4H-pyran-4-one (100.0 g, 0.999 mol) in anhydrous THF (500 mL). b. Cool the ylide suspension to 10 °C and add the solution of tetrahydro-4H-pyran-4-one dropwise via an addition funnel over 1 hour, maintaining the internal temperature between 10-15 °C. c. After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Carefully quench the reaction by slowly adding it to 2 liters of ice-cold water with vigorous stirring. b. Extract the aqueous mixture with diethyl ether (3 x 500 mL). c. Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude 1-oxaspiro[2.5]octane by vacuum distillation.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Part 2: Synthesis of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

This protocol is based on the amount of 1-oxaspiro[2.5]octane obtained from Part 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Oxaspiro[2.5]octane112.17100.0 g0.8911.0
Sodium azide (NaN₃)65.0186.9 g1.341.5
Ammonium chloride (NH₄Cl)53.4971.5 g1.341.5
Dimethylformamide (DMF)-1.0 L--
Palladium on Carbon (10 wt%)-10.0 g--
Methanol-1.0 L--
Hydrochloric acid (2M in diethyl ether)-As needed--
Diethyl ether-As needed--
Isopropanol-As needed--

Safety Precautions:

  • Sodium Azide (NaN₃): Highly toxic and can be explosive, especially upon heating or in contact with heavy metals. Handle with extreme caution. Avoid contact with acids, as it can generate highly toxic hydrazoic acid gas. All work should be performed in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid, can ignite in the presence of solvents and air. Handle carefully.

  • Hydrogen Gas (H₂): Highly flammable. Use in a well-ventilated area with appropriate safety measures for hydrogenation reactions.

Procedure:

  • Azide Addition: a. To a 2-liter round-bottom flask, add 1-oxaspiro[2.5]octane (100.0 g, 0.891 mol), sodium azide (86.9 g, 1.34 mol), ammonium chloride (71.5 g, 1.34 mol), and DMF (1.0 L). b. Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. c. Cool the reaction mixture to room temperature and pour it into 2 liters of water. d. Extract the product with ethyl acetate (3 x 500 mL). e. Combine the organic layers and wash with water (2 x 500 mL) and brine (500 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azido alcohol. This intermediate is often used in the next step without further purification.

  • Catalytic Hydrogenation: a. Dissolve the crude azido alcohol in methanol (1.0 L) in a suitable hydrogenation vessel. b. Carefully add 10% Pd/C (10.0 g) to the solution under a nitrogen atmosphere. c. Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the azide signal. d. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. e. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. f. Concentrate the filtrate under reduced pressure to obtain the crude 6-Oxaspiro[2.5]octan-1-amine.

  • Hydrochloride Salt Formation and Purification: a. Dissolve the crude amine in a minimal amount of isopropanol. b. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether until the pH is acidic (test with pH paper). c. A white precipitate of the hydrochloride salt will form. Stir the suspension for 30 minutes in the ice bath. d. Collect the solid by vacuum filtration and wash with cold diethyl ether. e. Recrystallize the crude hydrochloride salt from a suitable solvent system such as isopropanol/diethyl ether or ethanol/ethyl acetate to obtain the pure 6-Oxaspiro[2.5]octan-1-amine hydrochloride. f. Dry the purified product under vacuum.

Expected Yield: 70-80% over two steps. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, melting point, and elemental analysis to confirm its identity and purity.

Data and Results

Table 1: Physical and Spectroscopic Data of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

PropertyValue
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.65 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined
¹H NMR (DMSO-d₆, 400 MHz)Expected peaks for the spirocyclic core and aminomethyl group
¹³C NMR (DMSO-d₆, 100 MHz)Expected peaks for the spirocyclic core and aminomethyl group
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H, C-H, and C-O stretching

Troubleshooting

  • Low yield in epoxidation: Ensure that the sodium hydride is fresh and properly washed to remove mineral oil. The reaction should be carried out under strictly anhydrous conditions.

  • Incomplete azide addition: The reaction may require longer heating or a higher temperature. Ensure the reagents are of good quality.

  • Incomplete hydrogenation: The catalyst may be deactivated. Use fresh catalyst and ensure efficient stirring to facilitate mass transfer of hydrogen.

  • Difficulty in hydrochloride salt precipitation: Ensure the amine solution is concentrated enough before adding the HCl solution. Adding an anti-solvent like diethyl ether can aid precipitation.

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the preparation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. By following the detailed procedures and adhering to the safety precautions, researchers can efficiently produce this valuable spirocyclic building block in multi-gram quantities, facilitating its use in various research and development applications.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423. [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio-and diastereocontrol in the Corey–Chaykovsky reaction. Chemical Communications, (22), 2644-2651. [Link]

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]

  • Rylander, P. N. (2012). Catalytic hydrogenation in organic syntheses. Elsevier. [Link]

  • Perrin, D. D., & Armarego, W. L. (2013). Purification of laboratory chemicals. Butterworth-Heinemann. [Link]

  • PubChem. (n.d.). 6-Oxaspiro[2.5]octan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

  • PubChem. (n.d.). Sodium azide. Retrieved from [Link]

  • PubChem. (n.d.). Sodium hydride. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsulfonium iodide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride

Welcome to the technical support center for the synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable spirocyclic amine. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Oxaspiro[2.5]octan-1-amine hydrochloride?

A plausible and efficient synthetic pathway commences with cyclohexanone. The route involves the formation of a spiro-epoxide, introduction of a nitrile group, and subsequent reduction to the primary amine, followed by salt formation.

A typical sequence is as follows:

  • Epoxidation: Reaction of cyclohexanone with a sulfur ylide, such as dimethylsulfonium methylide (Corey-Chaykovsky reaction), to form 1-oxaspiro[2.5]octane.

  • Cyanation: Introduction of a nitrile group. A common method is the reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst to form 1-oxaspiro[2.5]octane-2-carbonitrile.

  • Reduction: The nitrile group of 1-oxaspiro[2.5]octane-2-carbonitrile is reduced to the primary amine, 6-Oxaspiro[2.5]octan-1-amine. This can be achieved through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).

  • Salt Formation: The resulting free amine is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the desired 6-Oxaspiro[2.5]octan-1-amine hydrochloride salt.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that can arise during the synthesis of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, their probable sources, and strategies for their detection and removal.

Impurity Profile
Impurity Name Chemical Structure Typical Source Analytical Detection
Unreacted 1-Oxaspiro[2.5]octane-2-carbonitrile(Structure of nitrile precursor)Incomplete reduction of the nitrile.HPLC, GC-MS, IR (characteristic C≡N stretch)
Secondary Amine Dimer(Structure of two spiro-amine units linked by an ethyl bridge)Condensation of the intermediate imine with the primary amine product during nitrile reduction.[1][2]LC-MS, GC-MS, ¹H NMR
Tertiary Amine Trimer(Structure of three spiro-amine units linked by ethyl bridges)Further reaction of the secondary amine with the imine intermediate.[1][2]LC-MS, GC-MS
1-(hydroxymethyl)cyclohexan-1-ol(Structure of the diol)Acid- or base-catalyzed hydrolysis of the epoxide ring.GC-MS, ¹H NMR
1-amino-1-(hydroxymethyl)cyclohexane(Structure of the amino alcohol)Nucleophilic attack of ammonia (if used in the reaction) on the epoxide ring.LC-MS, GC-MS, ¹H NMR
Residual Solventse.g., Diethyl ether, Isopropanol, TetrahydrofuranIncomplete removal during final product isolation and drying.¹H NMR, GC-Headspace
Q2: My final product shows a low purity, and I suspect byproducts from the nitrile reduction. What are the likely culprits and how can I avoid them?

Answer: The reduction of nitriles is a critical step where impurities are frequently generated. The primary issue is the formation of secondary and tertiary amines through the condensation of the intermediate imine with the newly formed primary amine product.[1][2]

Mechanism of Impurity Formation:

G

Causality and Mitigation:

  • Reaction Conditions: The formation of these byproducts is often favored at higher temperatures and pressures during catalytic hydrogenation.

    • Recommendation: Optimize the reaction conditions by lowering the temperature and pressure. It is crucial to perform a design of experiments (DoE) to find the optimal balance between reaction rate and selectivity.

  • Catalyst Choice: The choice of catalyst can significantly influence the product distribution.

    • Recommendation: While Raney Nickel is commonly used, other catalysts like cobalt boride can offer higher selectivity for the primary amine.[2]

  • Use of Additives: The addition of ammonia or a primary amine scavenger can suppress the formation of secondary and tertiary amines.

    • Recommendation: Introduce ammonia into the reaction mixture during catalytic hydrogenation. The excess ammonia shifts the equilibrium away from the condensation reaction that forms the secondary amine.

Q3: I am observing peaks in my LC-MS that correspond to the addition of water or other nucleophiles. What is the source of these impurities?

Answer: The epoxide ring in the spiro-octane structure is susceptible to ring-opening reactions, especially under acidic or basic conditions. This can lead to the formation of diols or amino alcohols, which can be carried through the synthesis to the final product.

Mechanism of Epoxide Ring-Opening:

G

Causality and Mitigation:

  • pH Control: The epoxide ring is sensitive to both strong acids and bases.

    • Recommendation: Maintain careful pH control throughout the synthesis, particularly during the cyanation and reduction steps. Use non-aqueous workup conditions where possible.

  • Residual Acid/Base: Incomplete neutralization of acidic or basic reagents can lead to epoxide opening during subsequent steps or storage.

    • Recommendation: Ensure thorough washing and neutralization steps are performed after reactions involving strong acids or bases.

Experimental Protocols

Protocol 1: Purification of 6-Oxaspiro[2.5]octan-1-amine hydrochloride by Recrystallization
  • Solvent Selection: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.

  • Insoluble Impurity Removal: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Slowly add a less polar co-solvent (e.g., diethyl ether or heptane) to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Method for Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition.

This method will typically elute the more polar impurities (e.g., diols) first, followed by the primary amine, and then the less polar secondary and tertiary amine impurities.

References

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. [Link]

  • Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. PubMed. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Process for the catalytic hydrogenation of a nitrile.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • 1-Oxaspiro[2.5]octane-2-carbonitrile. PubChem. [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]

  • 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. HETEROCYCLES. [Link]

  • 6-oxaspiro[2.5]octan-1-amine hydrochloride (C7H13NO). PubChemLite. [Link]

  • Spectroscopy of Amines. Fiveable. [Link]

  • Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Cell Press. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • Process for resolution and racemization of amines with acidic α-hydrogens.
  • High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. ChemSynthesis. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research. [Link]

  • Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. ResearchGate. [Link]

  • Synthetic method of n-octylamine.
  • 24.6 Synthesis of Amines. OpenStax. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

Welcome to the technical support center for the purification of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this valuable spirocyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to tackle any purification challenges you may encounter.

Introduction to 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

6-Oxaspiro[2.5]octan-1-amine and its hydrochloride salt are important building blocks in medicinal chemistry due to their unique three-dimensional structure, which can lead to improved pharmacological properties.[1] The purification of this polar, chiral amine hydrochloride can present several challenges, including its hygroscopic nature, potential for multiple stereoisomers, and the presence of synthesis-related impurities. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the purification of 6-Oxaspiro[2.5]octan-1-amine hydrochloride:

Q1: My final product is a sticky solid or oil. What should I do?

This is a common issue, often due to the hygroscopic nature of the amine hydrochloride or the presence of residual solvents or impurities. First, ensure your compound is thoroughly dried under high vacuum. If it remains oily, this suggests the presence of impurities that are depressing the melting point. In this case, a robust purification step like recrystallization or column chromatography is necessary.

Q2: What are the most likely impurities in my sample?

The impurities will largely depend on the synthetic route employed. A common route to similar oxa-spirocycles involves iodocyclization, followed by azide substitution and reduction.[1] Potential impurities from such a synthesis could include:

  • Unreacted starting materials (e.g., the precursor alcohol).

  • The intermediate azide.

  • Diastereomers if the synthesis is not stereospecific.

  • Byproducts from incomplete reduction.

Understanding the potential impurities is the first step in designing an effective purification strategy.

Q3: How can I remove inorganic salts from my hydrochloride product?

If your synthesis involves an aqueous workup or the use of inorganic reagents, you might have inorganic salt contamination. A good first step is to convert the hydrochloride salt back to the free amine by basifying the aqueous solution and extracting the free amine into an organic solvent like dichloromethane.[2] After drying the organic layer and removing the solvent, the free amine can be re-converted to the pure hydrochloride salt by treating a solution of the amine with anhydrous HCl in an organic solvent like diethyl ether or isopropanol.[2][3]

Q4: Is 6-Oxaspiro[2.5]octan-1-amine hydrochloride stable?

The hydrochloride salt is generally more stable and easier to handle than the free amine. However, it is listed as being air-sensitive and hygroscopic. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. The free amine is susceptible to oxidation and should be handled with care.[4]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like amine hydrochlorides. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The boiling point of the solvent is too high, or the compound is too soluble.Try a lower-boiling solvent or a solvent mixture. Add a non-polar co-solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
No crystals form upon cooling The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent.
Poor recovery of the product The compound is too soluble in the chosen solvent even at low temperatures.Use a solvent in which the compound has lower solubility. Use a smaller volume of solvent. Ensure the solution is thoroughly cooled before filtration.
Crystals are colored Presence of colored impurities.Treat the hot solution with a small amount of activated charcoal before hot filtration. Note: This may also adsorb some of your product.
  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents. Good starting points for amine hydrochlorides include isopropanol, ethanol, or mixtures of a polar solvent (like methanol or ethanol) with a less polar co-solvent (like diethyl ether or ethyl acetate).[5]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude 6-Oxaspiro[2.5]octan-1-amine hydrochloride to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under high vacuum.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_isolation Isolation Crude Crude Product Dissolved Dissolved Product Crude->Dissolved Add minimum amount Solvent Hot Solvent Solvent->Dissolved HotFiltration Hot Filtration Dissolved->HotFiltration Remove insolubles ColdFiltration Cold Filtration HotFiltration->ColdFiltration Cool to crystallize Washing Wash with Cold Solvent ColdFiltration->Washing Drying Dry under Vacuum Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Workflow for the purification of 6-Oxaspiro[2.5]octan-1-amine hydrochloride by recrystallization.

Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For a polar compound like 6-Oxaspiro[2.5]octan-1-amine hydrochloride, special considerations are needed to achieve good separation on silica gel.

Problem Potential Cause Troubleshooting Steps
Compound streaks on the column The compound is too polar for the eluent or is interacting strongly with the acidic silica gel.Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica gel.[6]
Poor separation of compounds The eluent polarity is too high or too low.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound.
Compound does not elute from the column The compound is too strongly adsorbed to the silica gel.Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Consider using a different stationary phase like alumina (basic or neutral).
  • TLC Analysis: Develop a suitable eluent system using TLC. For polar amines, a good starting point is a mixture of dichloromethane and methanol.[7] Adding a small amount of triethylamine (e.g., 0.5-1%) can improve the spot shape.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Column Chromatography Decision Tree

ColumnChromatography Start Crude Product TLC Run TLC with DCM/MeOH Start->TLC GoodRf Rf = 0.2-0.4? TLC->GoodRf Streaking Streaking observed? GoodRf->Streaking Yes IncreasePolarity Increase MeOH % GoodRf->IncreasePolarity No (Rf too low) RunColumn Run Silica Column with DCM/MeOH Streaking->RunColumn No AddBase Add 1% TEA to eluent Streaking->AddBase Yes PureProduct Pure Product RunColumn->PureProduct AddBase->RunColumn IncreasePolarity->TLC

Caption: Decision tree for optimizing column chromatography conditions.

Guide 3: Separation of Stereoisomers

If your synthesis of 6-Oxaspiro[2.5]octan-1-amine is not stereospecific, you will obtain a mixture of enantiomers or diastereomers. Separating these stereoisomers is crucial for many applications.

This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8][9]

  • Chiral Acid Selection: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

  • Salt Formation: Dissolve the racemic amine and one equivalent of the chiral acid in a suitable solvent.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should crystallize out preferentially.

  • Isolation and Liberation of the Free Amine: Filter the crystals and liberate the enantiomerically enriched free amine by treatment with a base. The other enantiomer can be recovered from the mother liquor.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column Selection: A variety of CSPs are commercially available, often based on polysaccharides, proteins, or synthetic chiral polymers. The choice of column is often empirical.

  • Mobile Phase: Typical mobile phases for normal-phase chiral HPLC consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[10]

  • Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the separation.

Purity Assessment

After purification, it is essential to assess the purity of your 6-Oxaspiro[2.5]octan-1-amine hydrochloride. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities. Chiral HPLC can be used to determine the enantiomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • (1S)-6-Oxaspiro[2.5]octan-1-amine. (n.d.). PubChem. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Column chromatography. (n.d.). University of Calgary. [Link]

  • Process for recovery of amines and volatile acids from amine salts. (1993).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • On the structure of compounds obtained from the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. (2006). ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). Nature Communications. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • 1-Oxaspiro[2.5]octane. (n.d.). PubChem. [Link]

  • 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one. (n.d.). PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2007). ResearchGate. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012). Organic & Biomolecular Chemistry. [Link]

  • Kulinkovich Cyclopropanation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. (n.d.). Name Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Derivatization

Welcome to the technical support guide for the derivatization of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice tailored fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes. Spirocyclic motifs are of significant interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty.[1][2] This guide focuses on the critical step of derivatizing the primary amine of this valuable spirocyclic building block.

Core Principles: The Challenge of the Amine Hydrochloride Salt

The primary obstacle in derivatizing 6-Oxaspiro[2.5]octan-1-amine hydrochloride is the state of the amine itself. The hydrochloride salt form means the amine's lone pair of electrons is sequestered by a proton, forming a non-nucleophilic ammonium salt (-NH₃⁺). This salt is unreactive toward electrophiles such as acyl chlorides, anhydrides, or isocyanates.

Therefore, the foundational principle for any successful derivatization is the in situ liberation of the free, nucleophilic primary amine (-NH₂) using a suitable base.[3] The choice and stoichiometry of this base are the most critical parameters for reaction success.

G cluster_0 The Problem: Inactive Starting Material cluster_1 The Solution: Base-Mediated Activation AmineHCl 6-Oxaspiro[2.5]octan-1-amine (as Hydrochloride Salt, -NH₃⁺) NoReaction No Reaction with Electrophile (e.g., R-COCl) AmineHCl->NoReaction Non-nucleophilic FreeAmine Free Amine (-NH₂) Nucleophilic Product Desired Derivative FreeAmine->Product + Electrophile (R-COCl) AmineHCl_sol 6-Oxaspiro[2.5]octan-1-amine HCl AmineHCl_sol->FreeAmine + Base (e.g., DIPEA) - Removes H⁺

Caption: Fundamental activation of the amine hydrochloride.

Recommended Standard Protocol: N-Acylation with an Acyl Chloride

This protocol provides a robust starting point for the N-acylation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Materials:

  • 6-Oxaspiro[2.5]octan-1-amine hydrochloride

  • Acyl chloride (1.1 equivalents)

  • Diisopropylethylamine (DIPEA, Hünig's base) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Oxaspiro[2.5]octan-1-amine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask (concentration approx. 0.1 M). Stir to form a suspension.

  • Basification: Add DIPEA (2.5 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture may become more homogeneous as the free amine is liberated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with the acyl chloride.[4]

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the cold, stirring mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC. The starting free amine (visualized with ninhydrin stain) should be consumed, and a new, less polar product spot should appear.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid chloride and protonated base.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the derivatization process in a direct question-and-answer format.

Q1: My reaction is not working at all. My starting material remains unchanged according to TLC analysis.

A: This is the most common issue and almost always points to inadequate basification. The amine hydrochloride is not nucleophilic.[3]

  • Root Cause: You have not added a base, or you have added an insufficient amount. Without a base, the amine remains protonated and cannot attack the electrophile.

  • Solution: Ensure you add a suitable non-nucleophilic base like DIPEA or triethylamine (TEA). Crucially, you need at least one equivalent of base just to neutralize the hydrochloride salt and generate the free amine. See Q2 for stoichiometry with acyl chlorides.

Q2: My reaction works, but the yield is consistently low, never exceeding 50%. Why?

A: This is a classic stoichiometry problem. The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5][6]

  • Root Cause: If you only add one equivalent of base, it will liberate the free amine. However, the first molecule of product formed also generates one molecule of HCl. This HCl will immediately protonate another molecule of your free amine, rendering it unreactive. Thus, for every one molecule of product, one molecule of starting material is deactivated.

  • Solution: You must use at least two equivalents of a tertiary amine base: one to neutralize the starting amine hydrochloride and a second to scavenge the HCl generated during the reaction.[5][6] Using a slight excess (e.g., 2.2-2.5 equivalents) is recommended to account for any moisture or impurities.

Caption: Troubleshooting decision tree for low reaction yield.

Q3: Which base is better for my reaction: Triethylamine (TEA) or DIPEA (Hünig's Base)?

A: Both can work, but DIPEA is generally the superior choice.

  • Expertise: TEA is a good HCl scavenger, but it is also a reasonably good nucleophile. It can potentially react with highly reactive electrophiles (like some acyl chlorides) to form an acylammonium salt, which is a competing side reaction.

  • Recommendation: DIPEA is a sterically hindered, non-nucleophilic base.[7] Its bulk prevents it from attacking the electrophile, so its sole function is as a proton scavenger. For sensitive or valuable substrates, DIPEA is the preferred reagent to minimize side products and maximize yield.

Q4: I am concerned about the stability of the epoxide ring in the 6-oxaspiro[2.5]octane core. What conditions should I avoid?

A: This is an excellent consideration. Epoxides are susceptible to ring-opening under acidic conditions.

  • Trustworthiness: The reaction itself is run under basic or neutral conditions, which is safe for the epoxide. The primary risk comes during the aqueous workup.

  • Authoritative Grounding: Avoid washing your reaction mixture with acid (e.g., 1M HCl). While sometimes used to remove excess amine bases, this can protonate the epoxide oxygen, activating it for nucleophilic attack by water or the chloride counter-ion, leading to ring-opened diol byproducts. Stick to neutral (water, brine) or basic (NaHCO₃) washes.

Q5: What is the best solvent, and can I use something other than Dichloromethane (DCM)?

A: The ideal solvent should fully dissolve your free amine and electrophile without reacting with them.

  • Standard Choices: Anhydrous aprotic solvents like DCM, THF, and acetonitrile are common and effective. DMF can also be used but can be difficult to remove during workup.[8]

  • Greener Alternatives: For researchers looking to move away from halogenated solvents, 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent, more sustainable alternatives to DCM and THF in many amide coupling reactions.[9][10]

Optimization Parameters Summary Table
ParameterStandard ConditionOptimization Strategy & Rationale
Base DIPEAUse DIPEA to avoid nucleophilic side reactions. TEA is a viable but less ideal alternative.
Base Equivalents 2.5 eqCRITICAL: Must be >2.0 eq. Use 2.2-2.5 eq to ensure neutralization of the HCl salt and the HCl byproduct.
Solvent Anhydrous DCMEnsure solvent is dry. Consider 2-MeTHF or acetonitrile as alternatives if DCM is problematic.[9][10]
Temperature 0 °C to RTAdd acyl chloride at 0 °C to control exothermicity, then allow to warm to RT for complete reaction.
Acylating Agent Acyl Chloride (1.1 eq)Can substitute with an anhydride (~1.2 eq), which is less reactive and produces a carboxylic acid byproduct.[11]

References

  • Yudin, A. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12613-12633. [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Ibrahim, M. A., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(6), 7265-7278. [Link]

  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22175-22194. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Reviews in Analytical Chemistry, 35(1), 19-45. [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • De Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4753-4765. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • Tilve, S. G., et al. (2019). Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). ResearchGate. [Link]

  • De Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Various Authors. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. [Link]

  • Maleki, A., et al. (2021). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives. Scientific Reports, 11(1), 1-13. [Link]

  • Foley, D. J., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 1-9. [Link]

  • Google Patents.
  • Wang, T., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(1), 243-248. [Link]

  • ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Jankov, R. M., et al. (2014). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. [Link]

  • ResearchGate. Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 22(1), 58-86. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • Gill, K. L., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(4), 627-637. [Link]

  • López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Waters Corporation. (2012). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Rigo, B., & Gautret, P. (2006). On the structure of compounds obtained from the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. Tetrahedron Letters, 47(2), 295-298. [Link]

  • Yus, M., & Guijarro, D. (2001). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Tetrahedron, 57(9), 1677-1681. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

Troubleshooting

How to prevent degradation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride

Welcome to the technical support center for 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxaspiro[2.5]octan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental results.

Introduction

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a unique spirocyclic compound with applications in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers desirable properties such as improved metabolic stability and solubility.[1][2][3] However, like many amine-containing molecules, it is susceptible to degradation if not handled and stored correctly. This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the compound's purity and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store 6-Oxaspiro[2.5]octan-1-amine hydrochloride?

A1: Proper storage is the first line of defense against degradation. As an amine hydrochloride salt, the compound is more stable than its free base form.[4][5][6] For long-term storage, we recommend the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric oxygen and moisture, which can initiate oxidative degradation and hydrolysis.[7][8][9]
Light Amber vial or stored in the darkPrevents photolytic degradation.[10]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric gases.

Q2: I've noticed the color of my compound has changed from white to a yellowish-brown. What does this indicate?

A2: A color change is a common visual indicator of degradation. This is often due to oxidation of the amine group, leading to the formation of colored impurities.[11] If you observe a color change, it is crucial to re-analyze the compound's purity before proceeding with your experiments.

Q3: Can I store 6-Oxaspiro[2.5]octan-1-amine hydrochloride in solution?

A3: Storing this compound in solution is generally not recommended for long periods. The stability of the compound in solution is highly dependent on the solvent and pH.[12][13][14] If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, use an anhydrous, aprotic solvent and store it at -20°C under an inert atmosphere.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The main environmental factors that can lead to the degradation of 6-Oxaspiro[2.5]octan-1-amine hydrochloride are:

  • Oxygen: Leads to oxidative degradation of the amine.[7][15]

  • Moisture: Can facilitate hydrolysis and other degradation pathways.[8][9]

  • Light: Can provide the energy for photolytic degradation.[10]

  • High Temperatures: Accelerate the rate of all degradation reactions.[6]

  • Extreme pH: Can potentially lead to the opening of the spiro-oxirane ring or other acid/base-catalyzed degradation.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a sign that your compound has degraded, leading to a lower effective concentration of the active molecule.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Assess Compound Purity: The first step is to verify the purity of your current stock of 6-Oxaspiro[2.5]octan-1-amine hydrochloride. Recommended analytical techniques include:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the parent compound and any potential degradation products.[16][17][18]

    • qNMR (Quantitative Nuclear Magnetic Resonance): To accurately determine the purity of the compound.

  • Procure Fresh Compound: If significant degradation is confirmed, it is best to obtain a new, pure batch of the compound.

  • Review Storage and Handling: Carefully review your current storage and handling procedures against the recommendations in the FAQ section.

  • Implement Correct Procedures: Ensure that the new batch of the compound is stored under the optimal conditions to prevent future degradation.

Issue 2: Poor solubility of the compound in the desired solvent.

While the hydrochloride salt form generally improves solubility, you may still encounter issues. This could be due to the compound crashing out of solution or the presence of insoluble degradation products.

Troubleshooting Steps:

  • Confirm Compound Identity: First, ensure that the compound is indeed 6-Oxaspiro[2.5]octan-1-amine hydrochloride, as the free base will have different solubility properties.

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Avoid excessive heat, which could accelerate degradation.

  • Solvent Selection: If solubility remains an issue, consider alternative solvent systems. For biological experiments, co-solvents such as DMSO or DMF may be necessary. Always use anhydrous solvents to minimize water-related degradation.

  • pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. A slight adjustment of the pH of your buffer system may improve solubility. However, be cautious of extreme pH values that could induce degradation.[12][13]

Understanding Potential Degradation Pathways

While specific degradation studies for 6-Oxaspiro[2.5]octan-1-amine hydrochloride are not widely published, we can infer potential pathways based on its chemical structure. Understanding these can help in taking preventative measures.

Degradation_Pathways Compound 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Oxidation Oxidative Degradation Compound->Oxidation O2 Hydrolysis Hydrolytic Degradation Compound->Hydrolysis H2O Photolysis Photolytic Degradation Compound->Photolysis Light (hν) Oxidation_Products Imines, Nitroxides, and other oxidized species Oxidation->Oxidation_Products Hydrolysis_Products Ring-opened products (cleavage of the oxirane-like ring) Hydrolysis->Hydrolysis_Products Photolysis_Products Radical species and rearranged products Photolysis->Photolysis_Products

Caption: Potential degradation pathways for 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen.[7] This can lead to the formation of various byproducts, including imines and nitroxides.

  • Hydrolytic Degradation: The spirocyclic ether linkage, particularly the three-membered ring, may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Photolytic Degradation: Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds, leading to the formation of reactive radical species and subsequent degradation.[10]

Analytical Methods for Stability Assessment

To ensure the quality of your compound, regular analytical checks are recommended, especially if the compound has been in storage for an extended period.

Analytical MethodPurpose
HPLC/UPLC To determine the purity of the compound and quantify any impurities. A stability-indicating method can be developed by performing forced degradation studies.[10][19][20]
LC-MS To identify the mass of the parent compound and any degradation products.[16][17][18]
NMR Spectroscopy To confirm the structure of the compound and detect any structural changes due to degradation.
Karl Fischer Titration To determine the water content, as moisture can contribute to degradation.

References

  • Atmospheric Degrad
  • Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. (2005). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
  • Impact of pH on the Stability, Dissolution and Aggregation Kinetics of Silver Nanoparticles. (2018). Chemosphere.
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. (2023).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2021). ACS Medicinal Chemistry Letters.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). PMC.
  • Ways of crashing out amines. (2018). Reddit. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Expert Opinion on Drug Discovery.
  • Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air: Roles of Atmospheric Water. (2023).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology.
  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (2022). MDPI.
  • Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO 2 Capture from Air: Roles of Atmospheric W
  • Amine acid salt compounds and process for the production thereof. (1997).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Effect of pH on stability, conformation, and chaperone activity of erythroid & non-erythroid spectrin. (2017). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022).
  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.).
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. (2023). ChemRxiv.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Oxa-spirocycles: synthesis, properties and applic
  • (1S)-6-Oxaspiro[2.5]octan-1-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Modification of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Analogs

Welcome to the technical support center for the synthesis and modification of 6-oxaspiro[2.5]octan-1-amine hydrochloride analogs. This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 6-oxaspiro[2.5]octan-1-amine hydrochloride analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the experimental manipulation of this valuable spirocyclic scaffold. My goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic protocols effectively.

The increasing interest in spirocyclic frameworks in medicinal chemistry stems from their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] However, the synthesis of these complex structures, particularly heterocyclic spirocycles, can present significant challenges.[4][5] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 6-oxaspiro[2.5]octan-1-amine hydrochloride and its analogs.

Q1: What are the key advantages of using an oxa-spirocyclic scaffold like 6-oxaspiro[2.5]octan-1-amine in drug design?

A1: The incorporation of an oxygen atom within the spirocyclic core, as seen in 6-oxaspiro[2.5]octan-1-amine, offers several benefits. It can lead to structures with significantly lower lipophilicity and improved aqueous solubility, which are highly desirable pharmaceutical properties.[2] The rigid, three-dimensional nature of the spirocycle can also enhance metabolic stability and cell permeability.[2] This scaffold provides a unique conformational constraint on the appended amine, which can be advantageous for optimizing binding interactions with biological targets.

Q2: What are the general synthetic strategies for constructing the 6-oxaspiro[2.5]octane core?

A2: Several synthetic routes can be employed to construct the 6-oxaspiro[2.5]octane core. One common approach involves the intramolecular cyclization of a suitable precursor. For instance, an oxidative intramolecular hydroxycyclization of alkenes has been reported as a viable method.[6] Another strategy involves the use of cycloaddition reactions to form the spirocyclic system.[4] The choice of synthetic route will depend on the desired substitution pattern on the analog and the availability of starting materials.

Q3: Why is 6-oxaspiro[2.5]octan-1-amine typically supplied as a hydrochloride salt?

A3: Primary amines are often converted to their hydrochloride salts to improve their stability, crystallinity, and ease of handling.[7] The free amine form can be an oil or a low-melting solid, which can be difficult to purify and weigh accurately. The hydrochloride salt is generally a more stable, crystalline solid with a defined melting point, making it more suitable for storage and downstream applications.

Q4: How can I convert the hydrochloride salt back to the free amine for subsequent reactions?

A4: To regenerate the free amine, you will need to perform a base extraction. A typical procedure involves dissolving the hydrochloride salt in an aqueous solvent and then adding a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrochloric acid. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent is removed under reduced pressure to yield the free amine. It is important to ensure complete neutralization and efficient extraction to maximize the yield of the free amine.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yields in the Spirocyclization Step

Q: I am attempting to synthesize a substituted 6-oxaspiro[2.5]octane analog via an intramolecular cyclization, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

A: Low yields in spirocyclization reactions are a common challenge, often stemming from steric hindrance or competing side reactions.[4] Here’s a breakdown of potential issues and troubleshooting strategies:

  • Causality: The formation of a spirocenter is an entropically disfavored process. Steric bulk near the reacting centers can further increase the activation energy of the desired cyclization, allowing side reactions, such as intermolecular reactions or decomposition, to dominate.[4]

  • Troubleshooting Steps:

    • Reaction Concentration: Analyze the effect of reactant concentration. High concentrations may favor intermolecular side reactions. Try performing the reaction under high dilution conditions to promote the desired intramolecular cyclization.

    • Temperature Optimization: The optimal temperature is crucial. If the reaction is too slow at lower temperatures, increasing the temperature might be necessary. However, excessively high temperatures can lead to decomposition of starting materials or products.[4] A systematic temperature screen is recommended.

    • Catalyst/Reagent Choice: The choice of catalyst or reagent for the cyclization is critical. For example, in a palladium-catalyzed reaction, the ligand can have a profound impact on the reaction's efficiency. Screen a variety of ligands to find one that promotes the desired transformation. For acid-catalyzed cyclizations, explore different Lewis or Brønsted acids of varying strengths.

    • Protecting Group Strategy: If your substrate contains other reactive functional groups, ensure they are adequately protected. Incompatible protecting groups can interfere with the cyclization.

Parameter Initial Condition Suggested Modification Rationale
Concentration0.1 M0.01 - 0.001 MFavors intramolecular over intermolecular reactions.
TemperatureRoom Temperature0 °C to RefluxTo overcome activation energy barriers or prevent decomposition.
CatalystGeneric Lewis AcidScreen various Lewis acids (e.g., TiCl₄, Sc(OTf)₃)To find the optimal catalyst for the specific substrate.
Problem 2: Difficulty in Forming and Isolating the Hydrochloride Salt

Q: After synthesizing my 6-oxaspiro[2.5]octan-1-amine analog, I am struggling to precipitate the hydrochloride salt. It either remains as an oil or forms a sticky solid that is difficult to filter.

A: The formation of amine hydrochloride salts can be surprisingly tricky, with the outcome highly dependent on the solvent system and the properties of the specific amine.[8][9] Here are some common reasons for this issue and how to address them:

  • Causality: The physical properties of the hydrochloride salt, such as its solubility and crystallinity, are influenced by the structure of the parent amine and the solvent used for precipitation. Some salts are hygroscopic and will absorb moisture from the air to form a goo.[8] The presence of water in the reaction or solvent can also prevent crystallization.[10]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure you are using anhydrous solvents and reagents. The presence of even trace amounts of water can inhibit crystallization.[10] Consider using a solution of HCl in an anhydrous organic solvent (e.g., HCl in diethyl ether or dioxane) instead of aqueous HCl.

    • Solvent Screening: The choice of solvent for precipitation is critical. You need a solvent in which the free amine is soluble but the hydrochloride salt is not. A common technique is to dissolve the free amine in a minimal amount of a polar solvent (like isopropanol or methanol) and then add a non-polar solvent (like diethyl ether, hexane, or ethyl acetate) to induce precipitation.

    • Alternative Acids: If the hydrochloride salt proves consistently difficult to isolate, consider forming a salt with a different acid, such as methanesulfonic acid or trifluoroacetic acid, which may have more favorable crystallization properties.[8]

    • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your salt to induce crystallization.

    • Slow Crystallization: Try slow cooling or slow evaporation of the solvent to encourage the formation of well-defined crystals rather than an amorphous precipitate.

Method Description Key Considerations
Anhydrous HCl Use a solution of HCl gas in an anhydrous solvent (e.g., 2M HCl in diethyl ether).Commercially available or can be prepared. Requires careful handling due to the corrosive nature of HCl gas.
Solvent/Anti-Solvent Dissolve the amine in a good solvent (e.g., methanol, ethanol) and add an anti-solvent (e.g., diethyl ether, hexanes) until turbidity is observed, then cool.The ratio of solvent to anti-solvent is critical and may require optimization.
Alternative Salts Use a different acid like methanesulfonic acid or tartaric acid.The counter-ion will be different, which may need to be considered for downstream applications.
Problem 3: Impurities in the Final Product

Q: My final 6-oxaspiro[2.5]octan-1-amine hydrochloride analog contains impurities that are difficult to remove by standard purification techniques. What are the likely sources of these impurities and how can I get a pure product?

A: Impurities can arise from various stages of the synthesis, including incomplete reactions, side reactions, or the purification process itself.

  • Causality: Spirocyclic compounds can sometimes be challenging to purify due to their unique shapes and polarity, which may lead to co-elution with impurities during chromatography. Incomplete conversion of a precursor to the amine or incomplete salt formation can also lead to a mixture of products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the progress of each reaction step using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material before proceeding to the next step.

    • Purification of Intermediates: It is often easier to purify intermediates than the final product. Ensure that all intermediates are of high purity before proceeding to the next step.

    • Chromatography Optimization: If using column chromatography, experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) to achieve better separation of your product from impurities.

    • Recrystallization: For the final hydrochloride salt, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Free Base Purification: Consider purifying the compound as the free amine by column chromatography before converting it to the hydrochloride salt. The free amine will have different chromatographic properties than the salt and may be easier to separate from certain impurities.

Experimental Workflows

General Workflow for the Synthesis and Purification of a 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Analog

The following diagram illustrates a typical workflow for the synthesis of a 6-oxaspiro[2.5]octan-1-amine analog, starting from a suitable precursor.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation A Precursor Synthesis B Spirocyclization A->B Key Ring Formation C Functional Group Interconversion (e.g., azide to amine) B->C Introduction of Amine D Purification of Free Amine (e.g., Column Chromatography) C->D Crude Product E Hydrochloride Salt Formation D->E Protonation F Purification of Salt (e.g., Recrystallization) E->F Purity Enhancement G Characterization (NMR, MS, etc.) F->G Final Product

Caption: General synthetic and purification workflow.

Detailed Protocol: Conversion of Free Amine to Hydrochloride Salt

This protocol provides a step-by-step method for the conversion of a 6-oxaspiro[2.5]octan-1-amine analog from its free base form to the hydrochloride salt.

  • Dissolution: Dissolve the purified free amine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). The choice of solvent will depend on the solubility of the free amine.

  • Acid Addition: While stirring the solution, slowly add a solution of hydrogen chloride (1.0 - 1.1 equivalents) in an anhydrous solvent (e.g., 2.0 M HCl in diethyl ether). The addition should be done dropwise.

  • Precipitation: Upon addition of the HCl solution, the hydrochloride salt should precipitate out of the solution. If no precipitate forms immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Stirring: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the anhydrous solvent used for the precipitation to remove any soluble impurities.

  • Drying: Dry the solid under high vacuum to remove any residual solvent.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Problem with hydrochloride salt formation/isol
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Question 69: How do you detect that amine salts are forming and causing corrosion... American Fuel & Petrochemical Manufacturers.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
  • (1S)-6-Oxaspiro[2.5]octan-1-amine.
  • Process for the purification of amines.
  • Design and Synthesis of Spirocycles.
  • Spirocycles for Improved Solubility. Enamine.
  • method for salt preparation.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Oxaspiro [2.5]octane derivatives and analogs.
  • 6-Oxaspiro[2.5]octan-1-amine Hydrochloride. TCI Chemicals.
  • 6-thiaspiro[2.5]octan-1-amine hydrochloride (C7H13NS). PubChemLite.
  • Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Prospective Guide to the Structural Activity Relationship (SAR) Studies of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical entities with improved therapeutic profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with improved therapeutic profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1] This guide provides a forward-looking analysis of the 6-oxaspiro[2.5]octan-1-amine hydrochloride scaffold, a promising but underexplored chemical entity. In the absence of extensive published SAR studies, this document serves as a roadmap for initiating a comprehensive investigation into its therapeutic potential.

The 6-Oxaspiro[2.5]octan-1-amine Scaffold: A Deconstruction of its Potential

The 6-oxaspiro[2.5]octan-1-amine core is a fascinating amalgamation of three key structural motifs, each with a rich history in medicinal chemistry. Understanding the potential contribution of each component is fundamental to designing a rational SAR exploration.

  • The Spirocyclic Core: The spiro[2.5]octane framework imparts a rigid, three-dimensional geometry. This is in stark contrast to the often-planar structures of many traditional drug molecules. This inherent three-dimensionality can facilitate more precise interactions with the binding sites of biological targets.[1] Furthermore, the introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of clinical success.[1]

  • The Oxane Ring (Tetrahydropyran): The presence of the tetrahydropyran ring is significant. It is often employed in drug design as a bioisosteric replacement for a cyclohexane ring.[2] This substitution can lower the lipophilicity of a molecule, which may in turn improve its aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[2]

  • The Cyclopropylamine Moiety: The cyclopropylamine group is a well-established pharmacophore. The strained three-membered ring offers a unique electronic and conformational profile. This moiety is present in several approved drugs and is known to enhance antibacterial efficacy and pharmacokinetic properties in quinolone antibiotics.[3] In other contexts, it can act as a mechanism-based inhibitor of certain enzymes.

A patent has indicated that oxaspiro[2.5]octane derivatives may have applications in the treatment of overweight and obesity, suggesting a potential therapeutic avenue for this scaffold.[4]

A Proposed Strategy for SAR Exploration

A systematic exploration of the 6-oxaspiro[2.5]octan-1-amine scaffold is warranted to unlock its full therapeutic potential. The following sections outline a hypothetical SAR study, proposing key modifications and predicting their likely impact on physicochemical properties and biological activity.

Points of Modification

The 6-oxaspiro[2.5]octan-1-amine scaffold offers several synthetically accessible points for modification. A focused analog design strategy should systematically probe the chemical space around these key positions.

Caption: Key points for structural modification on the 6-oxaspiro[2.5]octan-1-amine scaffold.

Comparative Analysis of Hypothetical Analogs

The following tables outline proposed modifications and predict their impact on key physicochemical properties. These predictions are based on established principles of medicinal chemistry.

Table 1: Modification of the Primary Amine (R1)

ModificationExample R1 GroupPredicted Impact on Basicity (pKa)Predicted Impact on Lipophilicity (logP)Rationale for Synthesis
N-Alkylation Methyl, EthylSlight IncreaseSlight IncreaseExplore steric tolerance and potential for additional hydrophobic interactions.
N-Acylation Acetyl, BenzoylSignificant DecreaseVariable IncreaseIntroduce hydrogen bond acceptors and explore amide bioisosteres.
N-Arylation Phenyl, PyridylSignificant DecreaseSignificant IncreaseProbe for potential pi-stacking interactions with the target.
N-Sulfonylation Mesyl, TosylSignificant DecreaseVariable IncreaseIntroduce strong hydrogen bond acceptors and alter electronic properties.

Table 2: Substitution on the Oxane Ring (R2)

Position of SubstitutionExample R2 GroupPredicted Impact on Lipophilicity (logP)Predicted Impact on PolarityRationale for Synthesis
C4 Methyl, FluoroIncrease (Me), Slight Increase (F)Decrease (F)Investigate steric and electronic effects distal to the amine.
C5 Hydroxyl, MethoxyDecrease (OH), Slight Increase (OMe)Increase (OH)Introduce hydrogen bond donors/acceptors and explore metabolic stability.
C7, C8 Gem-dimethylSignificant IncreaseNo significant changeBlock potential sites of metabolism and explore conformational effects.

Table 3: Bioisosteric Replacement of the Oxane Oxygen (X)

Bioisosteric Replacement (X)Predicted Impact on PolarityPredicted Impact on Hydrogen BondingPredicted Impact on Lipophilicity (logP)Rationale for Synthesis
Sulfur (Thiane) DecreaseNo H-bond acceptorIncreaseEvaluate the importance of the oxygen as a hydrogen bond acceptor.
Nitrogen (Piperidine) Increase (if NH)H-bond donor/acceptorDecrease (if NH)Introduce a basic center and explore different interaction patterns.
Methylene (Cyclohexane) Significant DecreaseNo H-bond acceptorSignificant IncreaseAssess the contribution of the heteroatom to activity and solubility.

Experimental Protocols

A robust and reproducible experimental workflow is crucial for a successful SAR study.

General Synthetic Approach

The synthesis of 6-oxaspiro[2.5]octan-1-amine hydrochloride and its analogs can be approached through a multi-step sequence, likely involving the formation of the spirocyclic core followed by functionalization. A plausible, though hypothetical, route is outlined below.

Workflow for the Synthesis of 6-Oxaspiro[2.5]octan-1-amine Analogs

Synthesis_Workflow start Starting Materials (e.g., Tetrahydropyran derivative, cyclopropanation reagent) step1 Spirocyclization start->step1 step2 Introduction of a precursor to the amine group step1->step2 step3 Conversion to the primary amine step2->step3 step4 Purification and Salt Formation (HCl) step3->step4 analogs Analog Synthesis (N-functionalization, ring substitution, etc.) step3->analogs end 6-Oxaspiro[2.5]octan-1-amine HCl step4->end

Caption: A generalized synthetic workflow for accessing the core scaffold and its analogs.

Step-by-Step Protocol for a Hypothetical Synthesis:

  • Spirocycle Formation: A potential starting point could be the reaction of a suitable tetrahydropyran-derived ketone with a cyclopropanating agent, such as a sulfur ylide, to form the 6-oxaspiro[2.5]octane core.

  • Introduction of a Nitrogen Moiety: The spirocyclic intermediate could then be functionalized to introduce a nitrogen-containing group. This might involve conversion to an oxime followed by reduction, or direct amination of a suitable precursor.

  • Formation of the Primary Amine: The nitrogen-containing intermediate would then be converted to the primary amine. For example, a nitrile could be reduced, or a protected amine could be deprotected.

  • Analog Synthesis:

    • N-Functionalization: The resulting primary amine can be readily functionalized via standard N-alkylation, N-acylation, or N-sulfonylation reactions.

    • Ring Substitution: Analogs with substituents on the oxane ring would likely require the use of appropriately substituted starting materials in the initial spirocyclization step.

  • Purification and Characterization: All synthesized compounds should be purified by chromatography (e.g., flash column chromatography or preparative HPLC) and their structures confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS). The final products would be converted to their hydrochloride salts for improved handling and solubility.

Biological Screening Protocol

Given the potential application in metabolic disorders, a relevant in vitro assay is essential for evaluating the biological activity of the synthesized analogs.

Example Protocol: In Vitro Enzyme Inhibition Assay

  • Target Selection: Based on the therapeutic indication, select a relevant enzyme target (e.g., a lipase or another enzyme involved in metabolic regulation).

  • Assay Setup:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the enzyme, a suitable buffer, and the substrate.

    • Add serial dilutions of the test compounds to the wells. Include positive and negative controls.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature for a specific period.

    • Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound by fitting the data to a dose-response curve.

Conclusion

The 6-oxaspiro[2.5]octan-1-amine hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique three-dimensional structure, combined with the favorable properties of the oxane and cyclopropylamine moieties, makes it a compelling target for medicinal chemistry campaigns. This guide provides a foundational framework for initiating such an endeavor. By systematically synthesizing and evaluating analogs based on the principles outlined herein, researchers can efficiently navigate the chemical space around this scaffold and potentially uncover new drug candidates with superior efficacy and safety profiles.

References

  • Zheng, Y-J. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.

Sources

Comparative

A Head-to-Head Comparison of Cellular Target Engagement Assays for 6-Oxaspiro[2.5]octan-1-amine hydrochloride

A Senior Application Scientist's Guide to Method Selection and Protocol Design In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds its intended target within the complex milieu of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Protocol Design

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comparative analysis of two powerful methodologies for validating the cellular target engagement of 6-Oxaspiro[2.5]octan-1-amine hydrochloride, a compound whose structure suggests a covalent mechanism of action.[1] The presence of a reactive epoxide group makes this molecule a prime candidate for forming a stable covalent bond with its protein target, a feature that influences the choice of validation strategy.[1]

We will dissect and compare the Cellular Thermal Shift Assay (CETSA®) and competitive Activity-Based Protein Profiling (ABPP). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to ensure scientific rigor and trustworthiness in your results.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly assesses drug-target engagement in a physiologically relevant context, such as intact cells or tissues.[2] It operates on the principle of ligand-induced thermal stabilization.[2][3] When a compound like 6-Oxaspiro[2.5]octan-1-amine hydrochloride binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[3][4] This change in thermal stability is the readout for target engagement.

The Causality Behind the Method:

CETSA is an invaluable tool because it is label-free, meaning no modification of the compound or the protein is required, thus preserving the native biology of the interaction.[5][6] The assay can be performed on intact cells, providing a high degree of physiological relevance by ensuring that factors such as cell permeability and intracellular concentration are inherently accounted for.[7]

There are two primary modes for conducting CETSA experiments:

  • Melt Curve (Thermal Shift): Cells are treated with the compound or a vehicle control and then aliquoted and heated across a range of temperatures. The temperature at which 50% of the protein denatures and aggregates (the Tagg) is determined. A shift in this Tagg to a higher temperature in the presence of the compound indicates stabilization and therefore, binding.[3][8]

  • Isothermal Dose-Response (ITDR): Cells are treated with a range of compound concentrations but are heated to a single, optimized temperature in the protein's denaturation range.[8] This allows for the determination of an EC50 value for target engagement, providing quantitative data on the compound's potency in a cellular environment.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Plate cells and allow to adhere B Treat cells with 6-Oxaspiro[2.5]octan-1-amine HCl or Vehicle (DMSO) A->B C Harvest and aliquot cells B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells (e.g., freeze-thaw) D->E F Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze protein levels by Western Blot, ELISA, or Mass Spec G->H

Caption: CETSA workflow from cell treatment to analysis.

Detailed Protocol: Western Blot-Based CETSA Melt Curve

This protocol is a self-validating system, with vehicle controls at each temperature point establishing the baseline protein melting curve.

  • Cell Culture and Treatment:

    • Seed a suitable cell line in sufficient quantity (e.g., 4 x 10 cm dishes) to obtain enough protein for the entire temperature range.

    • Once cells reach 80-90% confluency, treat two dishes with 6-Oxaspiro[2.5]octan-1-amine hydrochloride at a final concentration of 20 µM and two dishes with an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Cell Harvesting:

    • Harvest cells using a cell scraper in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Pool the cells for each condition (Compound-treated and Vehicle-treated). Count the cells and adjust the volume to ensure equal cell density.

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension for each condition into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C, and a 37°C non-heated control).

    • Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method is crucial as it avoids detergents that could interfere with protein stability.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the samples to the same protein concentration.

    • Analyze the abundance of the target protein in each sample by SDS-PAGE and Western Blotting using a specific and validated antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein remaining relative to the 37°C control against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Method 2: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to map active enzyme sites directly in native biological systems.[9][10] For a covalent compound like 6-Oxaspiro[2.5]octan-1-amine hydrochloride, a competitive ABPP experiment is an ideal orthogonal approach to validate target engagement. This method provides direct evidence of the compound occupying the active site of its target enzyme.[1]

The Causality Behind the Method:

The experiment is designed as a competition between the unlabeled test compound (6-Oxaspiro[2.5]octan-1-amine hydrochloride) and a broad-spectrum, tagged activity-based probe (ABP) that targets the same class of enzymes (e.g., those with reactive cysteines or serines).

  • Pre-treatment: Intact cells are first incubated with the test compound. If it engages its target, it will covalently occupy the active site.

  • Lysis and Probing: The cells are then lysed, and the proteome is treated with a tagged ABP.

  • Readout: The ABP will only label the active sites of target enzymes that were not previously occupied by the test compound. A reduction in the signal from the tagged probe for a specific protein indicates successful target engagement by the test compound.[11]

This method is inherently self-validating; only proteins that are specifically engaged by the test compound will show a diminished signal from the probe.

Visualizing the Competitive ABPP Workflow

ABPP_Workflow cluster_treatment 1. Cellular Treatment cluster_probing 2. Lysis & Probe Labeling cluster_analysis 3. Analysis cluster_result 4. Result Interpretation A Treat intact cells with 6-Oxaspiro[2.5]octan-1-amine HCl (Test) or Vehicle (Control) B Lyse cells A->B C Incubate lysate with a fluorescently-tagged Activity-Based Probe (ABP) B->C D Stop labeling reaction C->D E Separate proteins by SDS-PAGE D->E F Analyze via in-gel fluorescence scanning or Mass Spectrometry E->F G Signal reduction in Test lane vs. Control lane indicates target engagement F->G

Caption: Competitive ABPP workflow for target engagement.

Detailed Protocol: Competitive ABPP with In-Gel Fluorescence

This protocol assumes the target class is known (e.g., cysteine proteases) and a suitable fluorescent probe is available (e.g., a rhodamine-tagged iodoacetamide).

  • Cellular Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of 6-Oxaspiro[2.5]octan-1-amine hydrochloride (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1 hour at 37°C.

  • Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a detergent-free buffer (e.g., PBS) via mechanical disruption (e.g., sonication) on ice.

    • Determine protein concentration of the lysates and normalize all samples to 1 mg/mL.

  • Probe Labeling:

    • To 50 µL of each normalized lysate, add the fluorescent activity-based probe (e.g., 1 µM final concentration).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Analysis:

    • Quench the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

    • Resolve 20 µg of protein per lane on an SDS-PAGE gel.

    • Scan the gel using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the probe's fluorophore.

    • After scanning, the gel can be stained with Coomassie Blue to verify equal protein loading.

  • Data Interpretation:

    • Compare the fluorescent bands in the compound-treated lanes to the vehicle-treated lane.

    • A dose-dependent decrease in the fluorescence intensity of a specific band indicates that 6-Oxaspiro[2.5]octan-1-amine hydrochloride is engaging that protein target and preventing its labeling by the fluorescent probe. The identity of the protein can be confirmed by excising the band and using mass spectrometry.[12]

Objective Comparison of CETSA and Competitive ABPP

FeatureCellular Thermal Shift Assay (CETSA)Competitive Activity-Based Protein Profiling (ABPP)
Principle Ligand-induced thermal stabilization of the target protein.[3]Competition between an unlabeled compound and a tagged probe for an enzyme's active site.[1]
Compound Modification Not required (Label-free).[5]Not required for the test compound. Requires a suitable tagged probe.
Target Prerequisite Must exhibit a detectable thermal shift upon ligand binding.[13]Must be an enzyme or protein with a reactive site that can be targeted by a known class of probes.[14]
Primary Readout Change in protein solubility/abundance after heat shock.Change in fluorescence or mass spec signal from the tagged probe.
Data Output Tagg shift (qualitative/semi-quantitative), ITDR-EC50 (quantitative).[8]IC50 for target engagement (quantitative), identification of off-targets.
Throughput Western blot is low-throughput; plate-based formats (HT-CETSA) are higher.[6][15]In-gel fluorescence is moderate; Mass spec-based ABPP can be high-throughput.[14]
Key Advantage High physiological relevance (intact cells); applicable to non-enzymatic targets.Directly demonstrates active site occupancy; excellent for covalent inhibitors.[11]
Key Limitation Not all binding events cause a thermal shift; antibody dependency for Western Blot.[5][13]Requires a suitable broad-spectrum probe; primarily for enzymatic targets.[5]

Conclusion: An Orthogonal Approach for Robust Validation

For validating the target engagement of a covalent modifier like 6-Oxaspiro[2.5]octan-1-amine hydrochloride, both CETSA and competitive ABPP offer powerful, yet distinct, advantages.

  • CETSA provides undeniable proof of target binding within an intact cell, accounting for all the biological complexities of that environment. It should be the primary choice for confirming that the compound reaches and binds its target under physiological conditions.

Ultimately, the most robust and trustworthy validation comes from using these methods in concert. A positive result in CETSA confirms binding in the cell, and a corresponding positive result in a competitive ABPP experiment builds a rock-solid, scientifically rigorous case for the on-target activity of your compound, satisfying the highest standards of drug development research.

References

  • Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available from: [Link]

  • In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. PubMed. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. Available from: [Link]

  • Insights & FAQs | How Does Fluorescence Polarization Work?. Celtarys Research. Available from: [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products | Request PDF. ResearchGate. Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]

  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]

  • (PDF) Current Advances in CETSA. ResearchGate. Available from: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available from: [Link]

  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries | Request PDF. ResearchGate. Available from: [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. Available from: [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. PubMed. Available from: [Link]

  • Ligand Discovery by Activity-Based Protein Profiling. PMC - PubMed Central. Available from: [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available from: [Link]

  • (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Oxaspiro[2.5]octan-1-amine hydrochloride (CAS 1779133-13-9) was not publicly available. The following procedural guidance is synth...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Oxaspiro[2.5]octan-1-amine hydrochloride (CAS 1779133-13-9) was not publicly available. The following procedural guidance is synthesized from the known properties of this compound—a solid that is air and moisture sensitive—and safety protocols for structurally similar amine hydrochlorides.[1][2] This guide is intended to provide a robust framework for safe handling, but it is imperative that users conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Immediate Safety and Hazard Assessment

6-Oxaspiro[2.5]octan-1-amine hydrochloride is a research chemical with a toxicological profile that has not been fully elucidated. Based on the general properties of amine hydrochlorides, it should be treated as a hazardous substance.

Anticipated Hazards:

  • Oral Toxicity: Assumed to be harmful if swallowed, a common characteristic of amine hydrochlorides.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[2]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.

  • Air and Moisture Sensitivity: The compound is known to be air-sensitive and hygroscopic, which can affect its integrity and reactivity.[3]

Given these potential hazards, a cautious approach to handling is essential, mandating the use of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough assessment of the planned experimental procedure is critical for selecting the appropriate level of PPE.[4][5] The following table outlines the recommended PPE for various laboratory tasks involving 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood or glove box) Safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.Fully buttoned laboratory coat.[7]Not typically required if handled in a certified chemical fume hood or glove box.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a splash hazard.[6]Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.A properly fitted respirator with an appropriate cartridge may be necessary if not performed in a fume hood.
Large-Scale Operations (>5g) Chemical splash goggles and a face shield.[6]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron over a lab coat.A powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered.

Donning Sequence:

  • Footwear: Ensure you are wearing closed-toe shoes.

  • Body Protection: Don a lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a seal check.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Hand Protection: Don the first pair of gloves. If double-gloving, put the second pair on over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside. If only one pair is worn, remove them.

  • Body Protection: Unbutton and remove the lab coat or apron, turning it inside out as you remove it.

  • Eye and Face Protection: Remove the face shield or goggles from the back.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Use

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Due to its air-sensitive and hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3][8] An inert gas-flushed desiccator or a glove box is an ideal storage environment.[9]

Handling Procedures:

  • All manipulations of the solid compound should be carried out in a certified chemical fume hood or a glove box to minimize inhalation exposure and contact with air and moisture.[8][10]

  • Use clean, dry glassware and equipment to prevent decomposition of the compound.[11]

  • When transferring the solid, use appropriate tools such as a spatula or powder funnel. Avoid creating dust.

Disposal Plan: Managing Contaminated Waste

All waste contaminated with 6-Oxaspiro[2.5]octan-1-amine hydrochloride must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Place contaminated items such as gloves, weighing paper, and disposable labware into a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[13]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Oxaspiro[2.5]octan-1-amine hydrochloride".[12]

Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13][14]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[15]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[16]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately and alert your supervisor and institutional EHS.[17][18]

    • Prevent entry into the contaminated area.

    • Await the arrival of trained emergency response personnel.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Decision Aid for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with 6-Oxaspiro[2.5]octan-1-amine hydrochloride.

PPE_Selection_Workflow start Start: Assess Task task_scale Scale of Operation? start->task_scale small_scale Small Scale (<1g, dilute solutions) task_scale->small_scale Small large_scale Large Scale (>5g, concentrated solutions) task_scale->large_scale Large containment Engineering Controls? small_scale->containment ppe_level_3 Maximum PPE: - Goggles & Face Shield - Chemical Apron - Heavy-Duty Gloves - Consider Respirator large_scale->ppe_level_3 fume_hood Fume Hood / Glove Box containment->fume_hood Yes open_bench Open Bench (Not Recommended) containment->open_bench No ppe_level_2 Enhanced PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves fume_hood->ppe_level_2 open_bench->ppe_level_3 ppe_level_1 Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[2.5]octan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Oxaspiro[2.5]octan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.